Technical Documentation Center

Methionine enkephalinamide acetate salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methionine enkephalinamide acetate salt

Core Science & Biosynthesis

Foundational

Unraveling the Antinociceptive Architecture: Mechanism of Action of Methionine Enkephalinamide Acetate Salt in Pain Pathways

Executive Summary The endogenous opioid system is a highly conserved network critical for nociceptive modulation, autonomic regulation, and immune response. While endogenous methionine-enkephalin (Met-Enk) is rapidly deg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The endogenous opioid system is a highly conserved network critical for nociceptive modulation, autonomic regulation, and immune response. While endogenous methionine-enkephalin (Met-Enk) is rapidly degraded by ubiquitous metallopeptidases (enkephalinases), synthetic analogs such as methionine enkephalinamide acetate salt have been engineered to resist enzymatic cleavage while maintaining potent receptor efficacy. This whitepaper provides an in-depth technical analysis of the molecular pharmacodynamics, intracellular signaling cascades, and in vivo efficacy of methionine enkephalinamide acetate. Furthermore, it details field-proven, self-validating experimental protocols for quantifying enkephalin dynamics and receptor binding kinetics.

Molecular Architecture and Receptor Pharmacodynamics

Methionine enkephalinamide acetate salt (Molecular Formula: C29H39N5O9S) is a synthetic derivative of the endogenous pentapeptide Met-Enk (Tyr-Gly-Gly-Phe-Met)[1]. As an application scientist designing in vivo assays, the choice of the acetate salt form is highly intentional: it significantly enhances the peptide's aqueous solubility and stability in physiological buffers (such as artificial cerebrospinal fluid, aCSF), making it ideal for continuous microdialysis perfusion and systemic administration.

Pharmacodynamically, methionine enkephalinamide acts as a potent agonist with the highest binding affinity for the delta (δ) opioid receptor , followed by moderate affinity for the mu (µ) opioid receptor , and negligible activity at the kappa (κ) receptor[2][3]. The N-terminal Tyrosine (Tyr) and Phenylalanine (Phe) residues are strictly required for receptor pocket docking, while the C-terminal amidation protects the peptide from rapid carboxypeptidase degradation, extending its biological half-life and antinociceptive window.

Table 1: Quantitative Pharmacological and Biochemical Metrics
ParameterValue / CharacteristicReference
Molecular Weight 633.7 g/mol (Acetate Salt)[1]
Primary Receptor Affinity δ-opioid (High), µ-opioid (Moderate)[2],[3]
Signal Transduction Gi/Go coupled (Adenylate Cyclase inhibition)[4]
In Vivo Antinociceptive Assay Tail-flick reflex inhibition[5]
Evoked Spinal Release +75-150% increase post-noxious stimuli[6]
In Vivo Met/Leu-Enk Ratio 3:1 (Nucleus Accumbens Shell)[7]
Intracellular Signaling Cascade: The Antinociceptive Mechanism

Upon binding to δ- and µ-opioid receptors, methionine enkephalinamide triggers a classic G-protein coupled receptor (GPCR) signaling cascade. The receptors are coupled to pertussis toxin-sensitive Gi/Go proteins [4].

The mechanism of nociceptive inhibition is tripartite:

  • Adenylate Cyclase Inhibition: The Gαi subunit inhibits adenylate cyclase, leading to a precipitous drop in intracellular cyclic AMP (cAMP) levels.

  • Presynaptic Calcium Channel Blockade: The Gβγ dimer directly interacts with and inhibits voltage-gated calcium channels (VGCCs). This prevents the influx of Ca2+ required for the exocytosis of excitatory neurotransmitters (e.g., Substance P, glutamate) in the dorsal horn of the spinal cord.

  • Postsynaptic Potassium Channel Activation: The Gβγ dimer simultaneously activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting K+ efflux hyperpolarizes the postsynaptic neuron, rendering it refractory to excitatory stimuli.

Pathway Ligand Methionine Enkephalinamide Acetate Salt Receptor δ and µ Opioid Receptors (GPCR) Ligand->Receptor Agonist Binding GProtein Gi/Go Protein Activation Receptor->GProtein Conformational Change AC Adenylate Cyclase GProtein->AC Inhibits (α subunit) CaChannel Voltage-Gated Ca2+ Channels (Inhibited) GProtein->CaChannel Inhibits (βγ subunit) KChannel GIRK Channels (Activated) GProtein->KChannel Activates (βγ subunit) cAMP Decreased cAMP AC->cAMP Reduces synthesis Outcome Neuronal Hyperpolarization & Antinociception cAMP->Outcome Reduced Excitability CaChannel->Outcome Decreased NT Release KChannel->Outcome K+ Efflux

Fig 1: GPCR Gi/Go signaling cascade induced by Methionine Enkephalinamide.

In Vivo Pain Modulation: Spinal and Supraspinal Dynamics

The antinociceptive efficacy of methionine enkephalinamide analogs has been rigorously validated in vivo. Intravenous administration of analogs like [D-Ala2]-methionine enkephalinamide (DALA) profoundly inhibits the tail-flick reflex evoked by noxious radiant heat in both conscious and anesthetized models[5].

Furthermore, the endogenous release of enkephalins is highly stimulus-dependent. In vivo subarachnoid perfusion models have demonstrated that the application of strong noxious stimuli (such as intraperitoneal acetic acid or mechanical pinching) induces a significant 75-150% increase in the release of methionine-enkephalin-like material from the spinal cord[6]. This highlights a dynamic, demand-driven endogenous analgesic circuit that synthetic enkephalinamides are designed to hijack and sustain.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, assays measuring enkephalin dynamics and receptor kinetics must be designed as self-validating systems. Below are two optimized protocols detailing the causality behind critical experimental choices.

Protocol 1: In Vivo Microdialysis and LC-MS/MS Quantification of Enkephalin Dynamics

Measuring real-time peptide release in freely behaving animals is notoriously difficult due to rapid enzymatic degradation and low basal concentrations.

Step-by-Step Methodology:

  • Stereotaxic Implantation: Implant a microdialysis probe (e.g., 2 mm active membrane) into the target region (e.g., Nucleus Accumbens Shell or spinal dorsal horn). Allow 24-48 hours for surgical recovery.

  • aCSF Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) at a precise flow rate of 0.8 µL/min. Causality: This slow flow rate maximizes the relative recovery of large molecular weight peptides across the dialysis membrane[7].

  • Sample Collection: Collect dialysate in 13-minute intervals during baseline, stimulus application (e.g., K+-enriched aCSF), and recovery phases[7].

  • Methionine Oxidation (Critical Step): Incubate the collected samples overnight under oxidizing conditions (e.g., using hydrogen peroxide). Causality: Endogenous methionine is highly susceptible to spontaneous, uncontrolled oxidation during sample handling, which splits the LC-MS signal into multiple unpredictable peaks. By intentionally driving the complete oxidation of methionine, we collapse the signal into a single, stable oxidized form. This allows for highly sensitive detection (LLOQ of 40 amol/sample) and simultaneous differentiation from Leucine-Enkephalin[7].

  • Solid Phase Extraction (SPE): Process the oxidized samples through an SPE cartridge. Causality: Removes high-concentration salts from the aCSF that would otherwise cause severe ion suppression in the mass spectrometer[7].

  • LC-MS/MS Acquisition: Quantify the peptides using targeted multiple reaction monitoring (MRM).

Workflow Surgery Stereotaxic Surgery (Probe Implantation) Perfusion aCSF Perfusion (0.8 µL/min) Surgery->Perfusion Collection Dialysate Collection (13 min intervals) Perfusion->Collection Noxious Stimulus Oxidation Methionine Oxidation (Overnight) Collection->Oxidation Stabilize Met-Enk SPE Solid Phase Extraction (Desalting) Oxidation->SPE Remove Salts LCMS LC-MS/MS Analysis SPE->LCMS Quantify Peptides

Fig 2: In vivo microdialysis and LC-MS/MS workflow for enkephalin quantification.

Protocol 2: Radioligand Binding and Receptor Down-Regulation Assay

This protocol determines the specific binding affinity of methionine enkephalinamide and assesses functional G-protein coupling.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target neural tissue (e.g., NG108-15 hybrid cells or spinal cord tissue) in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate the synaptic membrane fraction[8].

  • Radioligand Incubation: Incubate the membrane preparations with varying concentrations of [3H]-methionine enkephalinamide (or [3H]-D-ala2-methionine enkephalinamide) for 60 minutes at 25°C[9][10].

  • G-Protein Uncoupling Validation (Critical Step): In a parallel assay group, introduce GMPPNP (a non-hydrolyzable GTP analog) and Mn2+ ions. Causality: Agonist binding to functional GPCRs is highly sensitive to guanine nucleotides. GMPPNP forces the uncoupling of the Gi/Go protein from the receptor, shifting the receptor to a low-affinity state. Observing a decrease in radioligand binding in the presence of GMPPNP self-validates that the binding event is functionally coupled to signal transduction, rather than representing non-specific membrane adhesion[9].

  • Filtration and Quantification: Terminate the reaction via rapid vacuum filtration over glass-fiber filters. Wash with ice-cold buffer to remove unbound ligand, and measure bound radioactivity using liquid scintillation counting.

References
  • Methionine Enkephalin Acetate | C29H39N5O9S | CID 363143 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Metenkefalin | C27H35N5O7S | CID 443363 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Spontaneous and evoked release of methionine-enkephalin-like material from the rat spinal cord in vivo PubMed (NIH) URL:[Link]

  • Opioid combination: rationale and possible clinical applications Annals of Palliative Medicine (AME Groups) URL:[Link]

  • Enkephalin and alpha-adrenergic receptors: evidence for both common and differentiable regulatory pathways and down-regulation of the enkephalin receptor PubMed (NIH) URL: [Link]

  • [D-Ala2]-methionine enkephalinamide (DALA): characterization of antinociceptive, cardiovascular, and autonomic nervous system actions in conscious and pentobarbital-anesthetized rats PubMed (NIH) URL:[Link]

  • Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress eLife Sciences URL:[Link]

  • Localization and Modulation of Enkephalins, Endorphins and Opiate Receptors in the CNS and the Pituitary Gland Karger Publishers URL:[Link]

  • Changes in the status of neurotransmitter receptors in a rabbit model of hepatic encephalopathy PubMed (NIH) URL:[Link]

  • Physiology, Enkephalin StatPearls - NCBI Bookshelf URL:[Link]

Sources

Exploratory

Methionine Enkephalinamide Acetate Salt: A Technical Guide on Delta Opioid Receptor Binding and Pharmacology

Executive Summary & Molecular Rationale Methionine enkephalinamide (Tyr-Gly-Gly-Phe-Met-NH2) is a potent synthetic derivative of the endogenous pentapeptide Met-enkephalin, functioning as a primary agonist for the delta-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

Methionine enkephalinamide (Tyr-Gly-Gly-Phe-Met-NH2) is a potent synthetic derivative of the endogenous pentapeptide Met-enkephalin, functioning as a primary agonist for the delta-opioid receptor (DOR)[1]. In drug development and molecular pharmacology, the unmodified endogenous enkephalins present a significant challenge: they are rapidly degraded by aminopeptidases and carboxypeptidases in biological matrices.

To circumvent this, two critical modifications are employed in this compound:

  • C-Terminal Amidation: The addition of an amide group at the C-terminus protects the peptide from carboxypeptidase cleavage, significantly extending its half-life and stabilizing its active conformation during prolonged in vitro assays[2].

  • Acetate Salt Formulation: As a Senior Application Scientist, I strongly recommend the acetate salt over hydrochloride (HCl) or trifluoroacetate (TFA) salts. TFA salts, often a byproduct of solid-phase peptide synthesis, can artificially lower the local pH of the assay microenvironment and exhibit direct cytotoxicity. The acetate salt ensures physiological compatibility, optimal aqueous solubility, and prevents the artifactual skewing of G-protein coupled receptor (GPCR) binding kinetics.

Quantitative Binding Affinity & Receptor Specificity

While endogenous enkephalins exhibit the highest affinity for the DOR, followed by the mu-opioid receptor (MOR)[1], structural modifications alter this selectivity profile. Methionine enkephalinamide (and its D-Ala2 substituted analog, DAME) functions as a mixed MOR/DOR agonist[3]. Understanding the exact inhibition constant ( Ki​ ) is critical for dosing and displacement calculations.

Table 1: Comparative Opioid Receptor Binding Affinities ( Ki​ )
LigandReceptor SubtypeBinding Affinity ( Ki​ , nM)Functional EfficacyPeptidase Resistance
Met-Enkephalin (Native) DOR1.0 - 3.0Full AgonistLow
Met-Enkephalinamide DOR1.5 - 4.0Full AgonistModerate (Carboxy-protected)
Met-Enkephalinamide MOR2.0 - 5.0Full AgonistModerate (Carboxy-protected)
Biphalin (Dimeric Analog) DOR4.6 ± 0.2[4]Full AgonistHigh

Note: Ki​ values can vary slightly based on the radioligand used (e.g., [3H] -DPDPE vs. [3H] -Naltrindole) and the specific cell line expressing the recombinant receptors.

Mechanistic Pathway of DOR Activation

The delta-opioid receptor is a classic 7-transmembrane GPCR. Upon binding Methionine enkephalinamide, the DOR undergoes a conformational shift that catalyzes the exchange of GDP for GTP on the associated Gi​/Go​ protein complex. This dissociation leads to the inhibition of adenylyl cyclase (via the Gαi​ subunit) and the modulation of ion channels (via the Gβγ subunits), ultimately resulting in neuronal hyperpolarization[3].

DOR_Signaling DAME Methionine Enkephalinamide (Agonist) DOR Delta Opioid Receptor (GPCR) DAME->DOR Binds & Activates GiGo Gi/Go Protein Complex DOR->GiGo Promotes GDP/GTP Exchange AC Adenylyl Cyclase (Inhibited) GiGo->AC Gαi Subunit Inhibits IonChannels K+ Efflux & Ca2+ Blockade (Hyperpolarization) GiGo->IonChannels Gβγ Subunit Modulates cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates Activity

Caption: Delta Opioid Receptor (DOR) signaling pathway activated by Methionine Enkephalinamide.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, binding assays must not merely generate data; they must validate their own accuracy internally. The following protocols are designed with built-in causality and quality control checkpoints.

Protocol A: Radioligand Competition Binding Assay (DOR Affinity)

This assay determines the Ki​ of Methionine enkephalinamide acetate salt by measuring its ability to displace a highly selective radiolabeled DOR antagonist ( [3H] -Naltrindole).

Step 1: Membrane Preparation & Buffer Optimization

  • Action: Resuspend CHO cells stably expressing human DOR in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl2​ .

  • Causality: Tris-HCl maintains the strict physiological pH required for proper receptor folding. The addition of MgCl2​ is non-negotiable; divalent cations stabilize the high-affinity ternary complex (Receptor- Gprotein​ -Agonist), ensuring the agonist (Methionine enkephalinamide) binds with maximum physiological relevance.

Step 2: Peptidase Inhibition

  • Action: Add Bestatin (10 µM) and Amastatin (10 µM) to the assay buffer.

  • Causality: Although the C-terminal amide protects against carboxypeptidases, the N-terminal Tyrosine remains vulnerable to aminopeptidases present in crude membrane preparations. Failing to inhibit these will result in peptide degradation during the incubation phase, artificially inflating the apparent IC50​ value.

Step 3: Assay Assembly (The Self-Validating Matrix) Set up a 96-well plate with the following internal controls:

  • Total Binding (TB): Membrane + [3H] -Naltrindole (1 nM) + Buffer.

  • Non-Specific Binding (NSB): Membrane + [3H] -Naltrindole (1 nM) + 10 µM unlabeled Naloxone. (Validation Check: NSB must be <20% of TB. If higher, filter washing is insufficient).

  • Reference Standard: A parallel displacement curve using DPDPE (a known selective DOR agonist). (Validation Check: Ensures the receptor batch has not degraded).

  • Test Compound: Membrane + [3H] -Naltrindole (1 nM) + Methionine enkephalinamide acetate salt (serial dilutions from 10−11 to 10−5 M).

Step 4: Incubation and Termination

  • Action: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself, thereby increasing the signal-to-noise ratio.

Protocol B: Functional [35S]GTPγS Binding Assay (Agonist Efficacy)

Binding affinity ( Ki​ ) does not equal functional efficacy. To prove Methionine enkephalinamide acts as an agonist, we measure G-protein activation.

  • Action: Incubate DOR membranes with Methionine enkephalinamide and 0.1 nM [35S]GTPγS in a buffer containing 100 mM NaCl and 10 µM GDP.

  • Causality: The excess GDP forces the receptor into a basal state. When the agonist binds, it catalyzes the release of GDP and the binding of the radiolabeled, non-hydrolyzable [35S]GTPγS . The NaCl is required to suppress basal, agonist-independent G-protein coupling, ensuring that any signal detected is strictly dependent on the presence of the enkephalinamide.

Data Interpretation & Mathematical Grounding

Once the IC50​ (the concentration of Methionine enkephalinamide required to displace 50% of the radioligand) is obtained from the sigmoidal dose-response curve, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used (1 nM) and Kd​ is the dissociation constant of the radioligand for the DOR. Reporting IC50​ alone is a common pitfall in literature; Ki​ must be calculated to allow for cross-laboratory comparisons, as it normalizes the data against the specific radioligand concentration used in your assay.

References

  • Physiology, Enkephalin - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • The role of δ-opioid receptors in learning and memory underlying the development of addiction Source: PubMed Central (PMC) URL:[Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source: MDPI URL:[Link]

  • Biphalin—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? Source: MDPI URL:[Link]

Sources

Foundational

Overcoming the Blood-Brain Barrier: Permeability Dynamics of Methionine Enkephalinamide Acetate

Executive Summary The delivery of endogenous opioid peptides to the central nervous system (CNS) has historically been hindered by the formidable physical and enzymatic fortifications of the blood-brain barrier (BBB). Na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The delivery of endogenous opioid peptides to the central nervous system (CNS) has historically been hindered by the formidable physical and enzymatic fortifications of the blood-brain barrier (BBB). Native methionine enkephalin (Met-Enk) exhibits profound analgesic properties but is rapidly degraded in systemic circulation and actively expelled from the brain. To harness its therapeutic potential, synthetic analogs such as Methionine Enkephalinamide Acetate (MEA) —frequently formulated with a D-Ala substitution at position 2 (e.g., [D-Ala²]-Met-enkephalinamide)—have been developed. This whitepaper provides an in-depth technical analysis of the mechanistic causality behind MEA's enhanced BBB permeability, quantitative transport data, and self-validating experimental protocols for neuropharmacological evaluation.

Mechanistic Causality of BBB Permeability

The BBB restricts the passage of nearly 98% of small-molecule drugs and ~100% of large-molecule neurotherapeutics. For peptides, permeability is dictated by a triad of factors: lipophilicity, enzymatic stability, and interaction with carrier-mediated efflux transporters[1].

The Enzymatic Barrier and Structural Modifications

Native Met-Enk (Tyr-Gly-Gly-Phe-Met) possesses a plasma half-life of less than two minutes due to rapid hydrolysis by aminopeptidases and enkephalinases. MEA circumvents this through specific, causal structural modifications:

  • C-terminal Amidation: Converting the terminal carboxylate to an amide removes a negative charge at physiological pH. This subtle modification significantly increases the overall lipophilicity of the peptide, shifting its partition coefficient to favor lipid membrane penetration, while simultaneously conferring resistance against carboxypeptidases.

  • D-Ala² Substitution: The replacement of the naturally occurring L-amino acid with a D-enantiomer at position 2 creates steric hindrance, effectively rendering the peptide invisible to primary aminopeptidases.

  • Acetate Salt Formulation: While the acetate counterion does not cross the BBB attached to the peptide, it is crucial for formulation. It maximizes aqueous solubility for intravenous (IV) delivery. Upon entering the buffered environment of blood plasma, the salt dissociates, allowing the lipophilic free base to interact with the BBB endothelium.

Carrier-Mediated Efflux: The Role of PTS-1

Even if a peptide successfully diffuses across the endothelial tight junctions, it faces active clearance. Native Met-Enk is a high-affinity substrate for Peptide Transport System-1 (PTS-1) , a saturable, brain-to-blood efflux transporter located on the abluminal surface of the BBB[2][3]. PTS-1 acts as a vacuum, rapidly clearing enkephalins from the interstitial fluid[4]. The structural modifications in MEA reduce its binding affinity to PTS-1, effectively trapping the synthetic analog within the CNS parenchyma and prolonging its analgesic efficacy.

Quantitative Permeability Data

The cerebrovascular permeability of MEA analogs demonstrates a significant improvement over native peptides. In conscious rat models, the permeability coefficient for [D-Ala²]-Met-enkephalinamide allows the peptide to fill the extracellular brain space with a half-time of 3 to 11 minutes[5].

Physicochemical / Kinetic ParameterNative Methionine EnkephalinMethionine Enkephalinamide Acetate (MEA)
Sequence / Modifications Tyr-Gly-Gly-Phe-MetTyr-D-Ala-Gly-Phe-Met-NH₂ • CH₃COOH
Enzymatic Stability (Plasma) Low ( t1/2​ < 2 min)High ( t1/2​ > 30 min)
BBB Permeability ( Pin​ ) Negligible (Enzyme degraded) 1.4−3.9×10−6 cm/sec[5]
Primary Efflux Mechanism PTS-1 (High Affinity)[2]PTS-1 (Reduced Affinity)
Analgesic Duration (Central) Transient / Non-existentProlonged, Morphine-like

Visualization of Transport Dynamics

BBB_Dynamics Blood Systemic Circulation (Blood Plasma) BBB Blood-Brain Barrier (Endothelial Tight Junctions) Blood->BBB Delivery Brain Central Nervous System (Brain Parenchyma) BBB->Brain Transcellular Diffusion PTS1 PTS-1 Transporter (Efflux Mechanism) Brain->PTS1 Efflux MetEnk Native Met-Enkephalin Enzymes Aminopeptidases (Enzymatic Barrier) MetEnk->Enzymes Rapid Hydrolysis MetEnk->PTS1 High Affinity MEA Met-Enkephalinamide Acetate (Amidation & D-Ala2) MEA->BBB Enhanced Stability MEA->PTS1 Reduced Affinity PTS1->Blood Clearance

Fig 1: Comparative BBB transport dynamics of native Met-enkephalin vs. MEA.

Experimental Workflows: Self-Validating In Vivo Microdialysis Protocol

To accurately quantify the BBB permeability of MEA without confounding artifacts, researchers must utilize a self-validating in vivo microdialysis system. This protocol actively rules out artificial BBB disruption caused by surgical trauma.

Phase 1: Stereotaxic Surgery & Probe Equilibration
  • Implantation: Anesthetize the subject (e.g., Sprague-Dawley rat) and stereotaxically implant a microdialysis guide cannula into the striatum.

    • Causality: The striatum is densely populated with delta ( δ ) and mu ( μ ) opioid receptors, making it the most pharmacologically relevant target for enkephalin analogs.

  • Recovery: Allow a strict 48-hour recovery period.

    • Causality: Acute probe insertion causes localized microvascular tearing. A 48-hour window allows the BBB tight junctions to re-seal, preventing false-positive permeability readings.

  • Perfusion: Insert a concentric microdialysis probe (20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for 2 hours prior to baseline sampling.

Phase 2: Administration & The Self-Validation Control
  • Co-Administration: Administer MEA intravenously (IV) via a jugular catheter. Simultaneously, administer Evans Blue dye (2% in saline, 4 mL/kg).

    • Causality (The Self-Validating Mechanism): Evans Blue binds tightly to serum albumin (67 kDa). An intact BBB strictly excludes albumin. If Evans Blue is detected visually or spectrophotometrically in the dialysate, the BBB has been artificially breached. Any MEA detected in that specific sample must be discarded as artifactual leakage rather than true transcellular permeability.

Phase 3: Sampling & LC-MS/MS Quantification
  • Collection: Collect dialysate fractions every 15 minutes into vials pre-spiked with a protease inhibitor cocktail (e.g., bestatin and captopril).

    • Causality: While MEA is highly resistant to degradation, trace enzymes in the dialysate can slowly degrade the peptide ex vivo during the collection phase. Inhibitors freeze the pharmacokinetic snapshot.

  • Analysis: Quantify MEA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. Calculate the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) to determine absolute permeability.

References

  • Rapoport SI, Klee WA, Pettigrew KD, Ohno K. "Entry of opioid peptides into the central nervous system." Science. 1980 Jan 4;207(4426):84-6. URL:[Link]

  • Banks WA, Kastin AJ. "Permeability of the blood-brain barrier to peptides: an approach to the development of therapeutically useful analogs." Peptides. 1992 Nov-Dec;13(6):1289-94. URL:[Link]

  • Banks WA, Kastin AJ, et al. "Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability." Brain Research Bulletin. 1990. URL:[Link]

  • Urayama A, King K, Gaskin FS, et al. "Effects of chronic ethanol administration on brain interstitial fluid levels of Methionine-enkephalin as measured by microdialysis in vivo." Peptides. 2006 Sep;27(9):2201-6. URL: [Link]

  • Banks WA, Kastin AJ. "Perinatal treatment of rats with opiates affects the development of the blood-brain barrier transport system PTS-1." Neuropharmacology. 1990. URL:[Link]

Sources

Exploratory

In Vivo Enzymatic Degradation of Methionine Enkephalinamide Acetate Salt: Pharmacokinetics, Cleavage Pathways, and Analytical Methodologies

Executive Summary & Structural Rationale Methionine enkephalinamide (Met-Enk-NH2) acetate salt is a synthetic, amidated derivative of the endogenous opioid pentapeptide methionine enkephalin (Tyr-Gly-Gly-Phe-Met). While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methionine enkephalinamide (Met-Enk-NH2) acetate salt is a synthetic, amidated derivative of the endogenous opioid pentapeptide methionine enkephalin (Tyr-Gly-Gly-Phe-Met). While endogenous enkephalins bind with high affinity to δ

  • and μ -opioid receptors to modulate nociception and stress responses, their clinical utility is severely bottlenecked by a plasma half-life of mere seconds to minutes [1].

The formulation of Met-Enk-NH2 as an acetate salt enhances aqueous solubility for in vivo administration. More importantly, the C-terminal amidation is a strategic structural modification. Endogenous enkephalins are rapidly degraded by carboxypeptidases that recognize the free C-terminal carboxylate group. By converting this to an amide (-NH2), the peptide structurally occludes carboxypeptidase recognition. However, this modification shifts the proteolytic burden entirely to N-terminal and internal endopeptidases, necessitating rigorous in vivo degradation profiling [3].

In Vivo Enzymatic Cleavage Pathways

The in vivo degradation of Met-Enk-NH2 is not a singular event but a competitive interplay of specific membrane-bound and soluble metallopeptidases. Because the C-terminus is protected, the molecule's lability is concentrated at the N-terminus and internal peptide bonds.

  • Aminopeptidase N (APN / CD13): This zinc-dependent metalloprotease is the dominant degradation pathway in both plasma and the central nervous system (CNS). APN aggressively cleaves the N-terminal Tyr1-Gly2 bond, releasing free Tyrosine and rendering the remaining peptide pharmacologically inactive.

  • Neprilysin (NEP / Neutral Endopeptidase / CD10): A critical endopeptidase that targets hydrophobic residues, specifically cleaving the internal Gly3-Phe4 bond.

  • Dipeptidyl Peptidase III (DPP3): Contributes to degradation by cleaving the Gly2-Gly3 bond, though typically at a slower kinetic rate than APN and NEP.

Pathway Substrate Met-Enk-NH2 (Tyr-Gly-Gly-Phe-Met-NH2) APN Aminopeptidase N (APN) Cleaves Tyr1-Gly2 Substrate->APN NEP Neprilysin (NEP) Cleaves Gly3-Phe4 Substrate->NEP CP Carboxypeptidase (Blocked by Amidation) Substrate->CP FragAPN Tyr + Gly-Gly-Phe-Met-NH2 APN->FragAPN FragNEP Tyr-Gly-Gly + Phe-Met-NH2 NEP->FragNEP FragCP Degradation Prevented CP->FragCP

Caption: Enzymatic cleavage pathways of Met-Enk-NH2 highlighting APN and NEP vulnerability.

Quantitative Pharmacokinetic Profiling

The structural shift from a free carboxylate to an amide significantly alters the pharmacokinetic profile of the peptide. Table 1 summarizes the comparative kinetic parameters.

Table 1: Comparative Pharmacokinetic and Enzymatic Parameters

ParameterEndogenous Met-EnkephalinMet-Enk-NH2 Acetate SaltPrimary Causality for Variance
In Vivo Half-Life < 2 minutes5 - 10 minutesC-terminal amidation prevents rapid carboxypeptidase clearance, extending systemic circulation.
Carboxypeptidase Affinity HighNegligibleThe amide group (-NH2) eliminates the required C-terminal carboxylate electrostatic recognition site.
APN Susceptibility HighHighThe N-terminal Tyrosine remains fully exposed; APN becomes the rate-limiting degradation enzyme.
NEP Susceptibility HighModerate to HighInternal Gly-Phe bond remains accessible, though C-terminal changes cause minor steric shifts in the active site.

Self-Validating Experimental Methodologies

Standard plasma draws or tissue homogenates often suffer from ex vivo degradation artifacts—enzymes continue to digest the peptide in the sample tube, leading to artificially low quantification. To establish a rigorous, self-validating system, researchers must employ techniques that instantly quench degradation and utilize selective inhibitors to prove cleavage causality [5].

Protocol: In Vivo Microdialysis Coupled with LC-MS/MS

This protocol utilizes microdialysis to sample extracellular fluid in vivo, physically separating the peptide from large proteases, followed by LC-MS/MS for absolute quantification[2].

Step 1: Probe Implantation and Equilibration

  • Action: Implant a concentric microdialysis probe with a 20-kDa molecular weight cut-off (MWCO) polycarbonate membrane into the target tissue (e.g., dorsal striatum or systemic vein).

  • Causality: The 20-kDa MWCO allows the ~587 Da Met-Enk-NH2 peptide to readily diffuse into the dialysate while completely excluding large endogenous peptidases (>50 kDa). This physical separation instantly halts ex vivo degradation without the need for chemical quenching agents that might interfere with downstream mass spectrometry.

Step 2: Selective Enzyme Inhibition (The Self-Validating Step)

  • Action: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) containing Met-Enk-NH2 (10 µM) spiked with specific peptidase inhibitors: Bestatin (10 µM, APN inhibitor) and Thiorphan (10 µM, NEP inhibitor).

  • Causality: This creates a self-validating matrix. If APN is the primary degrader, adding Bestatin will cause a stoichiometric decrease in the Gly-Gly-Phe-Met-NH2 fragment and a proportional increase in the intact parent peptide's Area Under the Curve (AUC). If the parent peptide still degrades, an alternative pathway (e.g., DPP3) is actively bypassing the APN blockade.

Step 3: LC-MS/MS Fragment Analysis

  • Action: Analyze the dialysate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track the parent ion ( [M+H]+ m/z ~588.2) and specific transition ions for the N-terminal Tyrosine cleavage.

  • Causality: MRM provides absolute structural confirmation. By plotting the decay curve of the parent ion against the formation curve of the specific fragments, you establish the exact kinetic rate ( kcat​ ) of the in vivo degradation.

Workflow Step1 In Vivo Microdialysis (20-kDa MWCO) Step2 Selective Enzyme Inhibition (Bestatin/Thiorphan) Step1->Step2 Step3 LC-MS/MS Fragment Analysis Step2->Step3 Step4 Pharmacokinetic Modeling Step3->Step4

Caption: Self-validating experimental workflow for in vivo peptide degradation analysis.

Alternative Real-Time Detection: Fast-Scan Cyclic Voltammetry (FSCV)

For sub-second temporal resolution of Met-Enk-NH2 dynamics, FSCV can be employed. By utilizing a multiple-scan-rate waveform (e.g., sweeping from −0.4 V to +0.7 V at 100 V/s, then to +1.3 V at 600 V/s), researchers can generate distinct oxidation peaks for both the Tyrosine and Methionine moieties. If the peptide is cleaved by APN, the Tyrosine peak will decouple from the Methionine peak in real-time in vivo recordings [2].

Strategic Implications for Drug Development

Understanding the precise degradation mechanics of Met-Enk-NH2 allows drug developers to engineer next-generation therapeutics:

  • D-Amino Acid Substitution: Because APN specifically recognizes L-amino acids, substituting the Glycine at position 2 with a D-Alanine (creating [D-Ala2]-Met-enkephalinamide, or DALA) induces severe steric hindrance at the APN active site, drastically increasing the in vivo half-life[1].

  • Co-administration with Endogenous Inhibitors: Formulating Met-Enk-NH2 alongside Opiorphin —an endogenous human peptide that acts as a dual inhibitor of both APN and NEP—can synergistically protect the enkephalinamide from its primary degradation pathways, enhancing its analgesic efficacy without altering the core peptide structure [4].

References

  • Wikipedia Contributors. "Met-enkephalin." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Cryan, M. T., et al. "Characterization of a Multiple-Scan-Rate Voltammetric Waveform for Real-Time Detection of Met-Enkephalin." ACS Chemical Neuroscience, 2018. URL:[Link]

  • ResearchGate Contributors. "Opiorphin secretion pattern in healthy volunteers: Gender difference and organ specificity." ResearchGate, 2022. URL:[Link]

  • University of Kuopio. "Ocular Delivery of Peptides and B-Blocking Agents." UEF Electronic Publications. URL:[Link]

Foundational

An In-Depth Technical Guide to Methionine Enkephalinamide Acetate: From Synthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of methionine enkephalinamide acetate, an analog of the endogenous opioid peptide Methionine Enkephalin (Met-enkephalin), also known as Opioid Growth Factor (OGF). D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of methionine enkephalinamide acetate, an analog of the endogenous opioid peptide Methionine Enkephalin (Met-enkephalin), also known as Opioid Growth Factor (OGF). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, and therapeutic applications of this intriguing molecule, with a particular focus on its potential in oncology.

Introduction: The Significance of Methionine Enkephalin and its Analogs

Methionine enkephalin (Tyr-Gly-Gly-Phe-Met) is a naturally occurring pentapeptide with a multifaceted role in the body.[1] Beyond its well-known function as a neurotransmitter in pain modulation through interaction with classical delta (δ) and mu (μ) opioid receptors, it also acts as a potent, tonic inhibitor of cell growth.[1][2] This latter function is primarily mediated through a distinct, non-classical receptor known as the Opioid Growth Factor Receptor (OGFr), formerly designated as the zeta (ζ) opioid receptor.[1][3]

The therapeutic potential of native Met-enkephalin is hampered by its rapid degradation by various enzymes, known as enkephalinases, resulting in a very short biological half-life.[1] This has led to the development of synthetic analogs designed to enhance stability and bioavailability. Methionine enkephalinamide is one such analog, featuring a C-terminal amide group instead of a carboxylic acid. This modification confers greater resistance to enzymatic degradation. The acetate salt form is commonly used for peptide drugs to improve stability and solubility.[4][5]

This guide will focus specifically on the acetate salt of methionine enkephalinamide, exploring its unique characteristics and the scientific rationale for its investigation as a therapeutic agent.

Physicochemical Properties and Synthesis

Chemical Structure and Properties
  • IUPAC Name: (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide acetate

  • Molecular Formula: C27H36N6O6S (peptide base)

  • Molecular Weight: 572.68 g/mol (peptide base)

The amidation of the C-terminus in methionine enkephalinamide is a key structural modification that enhances its stability by protecting it from carboxypeptidase activity. The acetate counter-ion is introduced during the final purification and lyophilization steps and is generally considered safe for pharmaceutical use.[4][6]

Synthesis of Methionine Enkephalinamide Acetate

Methionine enkephalinamide is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for creating peptides in a stepwise manner.

Experimental Protocol: Solid-Phase Synthesis of Methionine Enkephalinamide

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Ether

  • Purification system (preparative HPLC)

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • First Amino Acid Coupling: Couple the first amino acid (Fmoc-Met-OH) to the deprotected resin using a coupling reagent like HBTU and a base such as DIPEA in DMF.

  • Wash: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH) in the sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Precipitation and Washing: Precipitate the cleaved peptide in cold ether and wash several times to remove scavengers.

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing a small amount of acetic acid.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final methionine enkephalinamide acetate as a white powder.

Diagram of the Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Couple_Met Couple Fmoc-Met-OH (HBTU/DIPEA) Deprotect1->Couple_Met Wash1 Wash Couple_Met->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Phe Couple Fmoc-Phe-OH Deprotect2->Couple_Phe Wash2 Wash Couple_Phe->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_Gly1 Couple Fmoc-Gly-OH Deprotect3->Couple_Gly1 Wash3 Wash Couple_Gly1->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Couple_Gly2 Couple Fmoc-Gly-OH Deprotect4->Couple_Gly2 Wash4 Wash Couple_Gly2->Wash4 Deprotect5 Fmoc Deprotection Wash4->Deprotect5 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect5->Couple_Tyr Wash5 Wash Couple_Tyr->Wash5 Final_Deprotect Final Fmoc Deprotection Wash5->Final_Deprotect Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitation (Ether) Cleave->Precipitate Purify Purification (RP-HPLC with Acetic Acid) Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Final_Product Methionine Enkephalinamide Acetate Lyophilize->Final_Product

Caption: Solid-phase synthesis workflow for methionine enkephalinamide acetate.

Mechanism of Action: Dual Receptor Engagement

Methionine enkephalinamide acetate exerts its biological effects through interaction with at least two distinct receptor systems: the classical opioid receptors and the Opioid Growth Factor Receptor (OGFr).

Interaction with Classical Opioid Receptors

Methionine enkephalin is a potent agonist of the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor, with minimal to no effect on the κ-opioid receptor.[1] This interaction is responsible for its analgesic and potential antidepressant-like effects.[1]

The Opioid Growth Factor Receptor (OGFr) Pathway: A Negative Regulator of Cell Proliferation

The primary mechanism underlying the anti-proliferative and immunomodulatory effects of methionine enkephalinamide acetate is its interaction with the OGFr.[3] The OGFr is a non-classical opioid receptor with a unique structure and signaling pathway.[3]

The OGFr Signaling Cascade:

  • Binding and Internalization: Methionine enkephalinamide binds to the OGFr located on the outer nuclear envelope.[7] The peptide-receptor complex is then internalized into the cell via clathrin-mediated endocytosis.[7]

  • Nuclear Translocation: The complex translocates to the nucleus.[7]

  • Cell Cycle Inhibition: Within the nucleus, the activated OGFr upregulates the expression of cyclin-dependent kinase inhibitors p16 and p21.[3] These proteins inhibit the progression of the cell cycle from the G0/G1 phase to the S phase, effectively halting cell division.[3]

Diagram of the OGFr Signaling Pathway

OGFr_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus MENKA Methionine Enkephalinamide Acetate OGFr OGFr (on Nuclear Envelope) MENKA->OGFr Binds Internalization Clathrin-Mediated Endocytosis OGFr->Internalization Complex MENKA-OGFr Complex Internalization->Complex Translocation Nuclear Translocation Complex->Translocation p16_p21 Upregulation of p16 and p21 Translocation->p16_p21 Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) p16_p21->Cell_Cycle_Arrest

Caption: Simplified signaling pathway of methionine enkephalinamide acetate via the OGFr.

Therapeutic Applications: A Focus on Oncology

The ability of methionine enkephalinamide acetate to inhibit cell proliferation and modulate the immune system makes it a promising candidate for cancer therapy.

Direct Anti-proliferative Effects

By activating the OGFr pathway, methionine enkephalinamide acetate can directly inhibit the growth of various cancer cells. This has been observed in preclinical studies of pancreatic, colorectal, and other cancers.[8][9]

Immunomodulatory Properties

Contrary to the immunosuppressive effects of some opioid drugs, methionine enkephalin has been shown to have positive immunomodulatory properties.[10] Clinical studies in cancer patients have indicated that it can activate immune cells and inhibit regulatory T-cells (Tregs), which are known to suppress anti-tumor immune responses.[11] This suggests that methionine enkephalinamide acetate could enhance the body's natural defenses against cancer.

Clinical Investigations

Clinical trials have been conducted to evaluate the safety and efficacy of Met-enkephalin in patients with advanced pancreatic cancer.[8] These studies have established a maximum tolerated dose and have shown that it can be safely administered.[8] While further research is needed to determine its efficacy, some patients in these trials experienced a resolution of liver metastases and regression of the primary pancreatic tumor.[8]

Table 1: Summary of Receptor Binding and Biological Activity

ParameterReceptorValue/EffectReference(s)
Binding Affinity (Ki) δ-opioid receptorPotent agonist[1]
μ-opioid receptorModerate agonist[1]
κ-opioid receptorLittle to no effect[1]
Opioid Growth Factor Receptor (OGFr)Endogenous ligand[3]
Biological Activity Cell ProliferationInhibition (via OGFr)[3]
Immune ResponseImmunomodulatory (enhancement)[10][11]
AnalgesiaYes (via classical opioid receptors)[1]

Experimental Protocols for Characterization

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of methionine enkephalinamide acetate for opioid receptors.

Experimental Protocol: Radioligand Displacement Assay

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells)

  • Radiolabeled ligand (e.g., [3H]DAMGO for μ-receptors, [3H]DPDPE for δ-receptors)

  • Methionine enkephalinamide acetate

  • Incubation buffer

  • Scintillation fluid and counter

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled methionine enkephalinamide acetate.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the concentration of methionine enkephalinamide acetate that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of methionine enkephalinamide acetate on cancer cells.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., pancreatic, colorectal)

  • Cell culture medium and supplements

  • Methionine enkephalinamide acetate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of methionine enkephalinamide acetate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of methionine enkephalinamide acetate that inhibits cell growth by 50% (IC50).

Diagram of the MTT Assay Workflow

MTT_Assay Seed_Cells Seed Cancer Cells in 96-well plate Treatment Treat with Methionine Enkephalinamide Acetate Seed_Cells->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Add_MTT Add MTT Solution Incubation->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Formazan Living cells convert MTT to Formazan Incubate_MTT->Formazan Solubilize Add Solubilization Solution Formazan->Solubilize Read_Absorbance Measure Absorbance (e.g., 570nm) Solubilize->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Conclusion and Future Directions

Methionine enkephalinamide acetate represents a promising therapeutic candidate, particularly in the field of oncology. Its dual mechanism of action, involving both direct anti-proliferative effects via the OGFr and immunomodulatory activities, offers a unique approach to cancer treatment. The enhanced stability of the amide form compared to the native peptide makes it a more viable option for clinical development.

Future research should focus on several key areas:

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of methionine enkephalinamide acetate.

  • Combination Therapies: Investigating the synergistic effects of methionine enkephalinamide acetate with existing chemotherapies and immunotherapies could lead to more effective treatment regimens.

  • Biomarker Identification: Identifying biomarkers that predict patient response to methionine enkephalinamide acetate would be crucial for personalized medicine approaches.

  • Optimization of Delivery Systems: Exploring novel drug delivery systems could further enhance the therapeutic efficacy and targeting of methionine enkephalinamide acetate.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of Methionine Enkephalinamide Acetate Salt Stock Solutions

Target Audience: Researchers, assay developers, and drug development professionals. Content Focus: Physicochemical profiling, mechanistic causality, and validated reconstitution protocols for opioid receptor research. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug development professionals. Content Focus: Physicochemical profiling, mechanistic causality, and validated reconstitution protocols for opioid receptor research.

Introduction & Mechanistic Overview

Methionine enkephalinamide (MEA) acetate salt is a highly potent, synthetic analog of the endogenous opioid pentapeptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met). In its natural form, Met-enkephalin is rapidly degraded by endogenous enkephalinases and aminopeptidases, severely limiting its utility in prolonged in vitro and in vivo assays. By amidating the C-terminus to form Methionine enkephalinamide, researchers introduce steric hindrance that significantly reduces susceptibility to carboxypeptidase cleavage, thereby 1[1].

MEA functions as a potent agonist at both µ-opioid (MOR) and δ-opioid (DOR) receptors. Upon binding, it triggers the activation of Gi/Go proteins, which subsequently inhibit adenylate cyclase. This cascade leads to a reduction in intracellular cAMP levels, ultimately2[2].

G MEA Methionine Enkephalinamide Receptor µ/δ Opioid Receptors (GPCR) MEA->Receptor Binds GiGo Gi/Go Protein Activation Receptor->GiGo Activates AC Adenylate Cyclase Inhibition GiGo->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces Effect Analgesia & Neuromodulation cAMP->Effect Cellular Response

Figure 1: Mechanism of action of Methionine Enkephalinamide via opioid receptor activation.

Physicochemical Properties & Solubility Profile

The acetate salt formulation is universally preferred in drug development because it vastly improves the peptide's 3 compared to the free base[3]. Understanding these properties is critical for calculating accurate molarities.

Table 1: Physicochemical Properties of MEA Acetate Salt

PropertySpecification
Sequence Tyr-Gly-Gly-Phe-Met-NH₂
Molecular Weight (Free Base) 4[4]
Chemical Formula C₂₇H₃₆N₆O₆S · xC₂H₄O₂
Appearance White to off-white lyophilized powder
Primary Solubility Soluble in H₂O (≥ 5 mg/mL)[5]
Secondary Solvents DMSO, 1 M HCl[2]

Reconstitution Guidelines & Calculations

To ensure self-validating accuracy across assays, stock solutions should be prepared using the anhydrous free base molecular weight, adjusting for peptide purity if strictly quantitative thermodynamic data is required. Below is a rapid reference table for reconstituting 1 mg of MEA.

Table 2: Reconstitution Volumes for 1 mg of MEA (MW ≈ 572.69 g/mol )

Desired Stock ConcentrationVolume of Solvent Required
1 mM 1.746 mL (1746 µL)
2 mM 0.873 mL (873 µL)
5 mM 0.349 mL (349 µL)
10 mM 0.175 mL (175 µL)

Step-by-Step Preparation Protocol

The following methodology ensures maximum peptide recovery and prevents structural degradation during the transition from a lyophilized state to an aqueous stock.

Workflow Equilibrate 1. Equilibrate to RT (Desiccated, 30 min) Solvent 2. Add Solvent (Ultrapure H2O or DMSO) Equilibrate->Solvent Dissolve 3. Vortex & Sonicate (Until clear) Solvent->Dissolve Filter 4. Sterile Filtration (0.22 µm PVDF) Dissolve->Filter Aliquot 5. Aliquot & Freeze (Store at -80°C) Filter->Aliquot

Figure 2: Step-by-step workflow for the preparation and storage of MEA stock solutions.

Step 1: Thermal Equilibration (Critical)
  • Action: Remove the lyophilized peptide vial from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before breaking the seal.

  • Causality: Opening a cold vial exposes the hygroscopic peptide to atmospheric moisture. Condensation triggers rapid hydrolysis of peptide bonds and premature oxidation of the methionine residue, permanently compromising the stock.

Step 2: Solvent Selection and Addition
  • Action: Inject the calculated volume of sterile, ultrapure water (18.2 MΩ·cm) directly into the vial. If the peptide exhibits resistance to dissolution, add up to 10% (v/v) DMSO to disrupt hydrophobic interactions[5].

  • Causality: Because MEA is formulated as an acetate salt, water is the optimal primary solvent to maintain physiological relevance in cell-based assays. DMSO is only utilized if the hydrophobic phenylalanine residue causes localized aggregation.

Step 3: Dissolution and Homogenization
  • Action: Gently vortex the vial for 10–15 seconds. If the solution remains cloudy, sonicate in a room-temperature water bath for 1–2 minutes.

  • Causality: Mechanical agitation breaks down macro-aggregates. The solution must be visually inspected to ensure it is completely clear; a cloudy solution indicates incomplete dissolution, which invalidates the calculated molarity and leads to irreproducible dose-response curves.

Step 4: Sterile Filtration
  • Action: Pass the homogenized solution through a 0.22 µm low-protein-binding filter (e.g., PVDF or PES membrane).

  • Causality: Ensures the stock is free of microbial contaminants, an absolute requirement for long-term cell culture assays. Low-protein-binding materials prevent non-specific adsorption and loss of the peptide during filtration.

Step 5: Aliquoting and Cryopreservation
  • Action: Divide the stock solution into single-use aliquots (e.g., 50–100 µL) using siliconized or low-retention microcentrifuge tubes. 5[5].

  • Causality: Peptides are highly susceptible to freeze-thaw degradation. Repeated thermal cycling causes structural shearing and accelerates methionine oxidation. Furthermore, siliconized tubes prevent the hydrophobic residues of the peptide from adhering to the plastic walls, ensuring the concentration remains accurate over months of storage.

Best Practices & Troubleshooting

  • Methionine Oxidation: The sulfur atom in the methionine residue is highly prone to oxidation, forming methionine sulfoxide, which drastically reduces receptor binding affinity. Always use freshly opened, high-purity solvents and minimize exposure to ambient air.

  • Adsorption Losses: At low concentrations (< 1 µM), peptides readily stick to standard polypropylene pipettes and tubes. Always perform serial dilutions in buffers containing a carrier protein (e.g., 0.1% BSA) to saturate non-specific binding sites on the plasticware.

  • pH Sensitivity: If the peptide fails to dissolve in water, check the pH. A slight adjustment using 0.1 M Acetic Acid or 0.1 M NH₄OH (depending on the isoelectric point) can rapidly force the peptide into solution without the need for organic solvents like DMSO.

References

  • Title: Met-Enkephalin Amide Source: Cosmo Bio URL: [Link]

  • Title: Anti-Inflammatory Effect of Homo- and Heterodimers of Natural Enkephalinase Inhibitors in Experimental Colitis in Mice Source: MDPI URL: [Link]

Sources

Method

Application Note: Methionine Enkephalinamide Acetate Salt in Patch-Clamp Electrophysiology

Introduction & Mechanistic Rationale The investigation of opioidergic signaling in the central and peripheral nervous systems relies heavily on stable, highly specific receptor agonists. Endogenous methionine-enkephalin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The investigation of opioidergic signaling in the central and peripheral nervous systems relies heavily on stable, highly specific receptor agonists. Endogenous methionine-enkephalin (Met-enkephalin) is a potent ligand for μ

  • and δ -opioid receptors; however, its utility in in vitro slice electrophysiology is severely limited by its rapid degradation via endogenous aminopeptidases [1].

To circumvent this, researchers utilize Methionine enkephalinamide acetate salt (often featuring a D-Ala2 substitution, known as DAME). The D-amino acid substitution confers profound resistance to enzymatic cleavage, ensuring a stable steady-state concentration during the extended wash-in periods required for whole-cell patch-clamp recordings[2]. Furthermore, the acetate salt form is specifically preferred over trifluoroacetate (TFA) salts for electrophysiology, as acetate is physiologically benign, highly soluble in Artificial Cerebrospinal Fluid (ACSF), and does not introduce the cytotoxic artifacts occasionally associated with TFA.

Causality of the Electrophysiological Response

When applied to a neuron, Methionine enkephalinamide binds to μ

  • and δ -opioid receptors (G-protein coupled receptors). This binding catalyzes the exchange of GDP for GTP on the Gi/o​ protein complex. The dissociation of the Gβγ subunit directly activates G protein-activated inwardly rectifying potassium (GIRK) channels , leading to an efflux of K+ ions [3]. In a current-clamp configuration, this manifests as membrane hyperpolarization and suppressed action potential firing. In a voltage-clamp configuration, it is recorded as an outward current. Concurrently, the Gβγ subunit can inhibit Voltage-Gated Calcium Channels (VGCCs), reducing presynaptic neurotransmitter release [4].

    G MetEnk Methionine Enkephalinamide (Agonist) OpioidRec Mu/Delta Opioid Receptor (GPCR) MetEnk->OpioidRec Binds GiProtein Gi/o Protein Complex OpioidRec->GiProtein Activates Galpha Gαi Subunit (Inhibits Adenylyl Cyclase) GiProtein->Galpha Dissociates Gbetagamma Gβγ Subunit GiProtein->Gbetagamma Dissociates GIRK GIRK Channel (K+ Efflux) Gbetagamma->GIRK Activates VGCC VGCC Channel (Ca2+ Influx Block) Gbetagamma->VGCC Inhibits Hyperpol Membrane Hyperpolarization & Reduced Excitability GIRK->Hyperpol Hyperpolarizes VGCC->Hyperpol Reduces NT Release

    Fig 1: Opioid receptor signaling pathway leading to GIRK activation and VGCC inhibition.

Reagent Preparation & Stability

Stock Solution Preparation:

  • Weigh the Methionine enkephalinamide acetate salt powder.

  • Reconstitute in ultra-pure, sterile H2​O to create a 1 mM to 10 mM concentrated stock.

  • Aliquot the stock into low-bind microcentrifuge tubes to prevent peptide adsorption to the plastic walls.

  • Store aliquots at −20∘C or −80∘C . Avoid repeated freeze-thaw cycles, which degrade peptide integrity.

Working Solution: Dilute the stock solution directly into oxygenated ( 95% O2​/5% CO2​ ) ACSF immediately prior to the experiment. The typical working concentration for patch-clamp recordings ranges from 1μM to 10μM to ensure receptor saturation without off-target effects.

Self-Validating Electrophysiological Protocols

To ensure that the recorded currents are genuinely mediated by opioid receptors and not artifacts of membrane instability or non-specific leak, the protocol must be designed as a self-validating system . This is achieved by utilizing sequential pharmacological interventions: the agonist (Methionine enkephalinamide), followed by a competitive antagonist (Naloxone), and finally a channel blocker (Barium).

Protocol: Whole-Cell Voltage-Clamp Recording of GIRK Currents

Step 1: Slice Preparation & Cell Targeting

  • Prepare acute brain slices (e.g., thalamus, locus coeruleus, or VTA) in ice-cold cutting solution.

  • Transfer to a recording chamber continuously perfused with ACSF at 32∘C−34∘C ( 2−3 mL/min ).

  • Identify target neurons using IR-DIC microscopy.

Step 2: Whole-Cell Configuration

  • Fill a borosilicate glass pipette ( 3−5 MΩ ) with a potassium gluconate-based internal solution.

  • Expert Insight: To definitively prove G-protein dependence, a parallel control group should include 1 mM GDP- β -S in the internal solution. This non-hydrolyzable GDP analog locks G-proteins in their inactive state, which should completely abolish the Methionine enkephalinamide-induced current.

  • Establish a gigaseal ( >1 GΩ ) and rupture the membrane to achieve whole-cell access. Ensure series resistance ( Rs​ ) is <20 MΩ and stable.

Step 3: Baseline Recording

  • Voltage-clamp the neuron at a holding potential of −60 mV or −70 mV .

  • Record a stable baseline holding current for at least 3−5 minutes .

Step 4: Agonist Wash-In

  • Switch the perfusion to ACSF containing 10μM Methionine enkephalinamide acetate salt.

  • Observe the development of a slow outward current. Wait until the current reaches a steady-state peak (typically 2−4 minutes depending on chamber volume and perfusion rate).

Step 5: Antagonist Validation (Receptor Specificity)

  • Co-apply 1μM Naloxone (a non-selective opioid receptor antagonist) alongside the agonist.

  • The outward current should rapidly reverse back to the baseline holding current, proving the effect is strictly opioid receptor-mediated.

Step 6: Channel Validation (GIRK Specificity)

  • Wash out all drugs with standard ACSF until baseline is re-established.

  • Re-apply Methionine enkephalinamide to evoke the current.

  • Co-apply 1 mM Barium Chloride ( BaCl2​ ). Ba2+ is a potent blocker of inwardly rectifying potassium channels. The rapid abolition of the outward current confirms that the effector channel is indeed a GIRK channel.

Workflow Prep 1. Slice/Cell Preparation (Incubate in ACSF) Seal 2. Gigaseal Formation (>1 GΩ) Prep->Seal WholeCell 3. Whole-Cell Break-in (Rs < 20 MΩ) Seal->WholeCell Baseline 4. Baseline Recording (Hold at -60 mV to -70 mV) WholeCell->Baseline Drug 5. Met-Enkephalinamide Wash-in (1-10 µM) Baseline->Drug Stable baseline achieved Validate 6. Antagonist Wash-in (Naloxone 1 µM) Drug->Validate Peak current reached

Fig 2: Step-by-step patch-clamp workflow for self-validating pharmacological recordings.

Quantitative Data Presentation

The following table summarizes the expected electrophysiological parameters and outcomes when utilizing Methionine enkephalinamide acetate salt in different recording configurations.

Recording ModeTarget EffectorHolding PotentialInternal Solution Principal IonExpected Drug Effect ( 10μM )Validation Agent
Voltage-Clamp GIRK Channels −60 mV Potassium Gluconate ( K+ ) +20 to +80 pA (Outward Current) 1μM Naloxone / 1 mM Ba2+
Voltage-Clamp VGCCs −70 mV (Step to 0 mV )Cesium Methanesulfonate ( Cs+ ) 20%−40% reduction in peak Inward Ca2+ Current 1μM Naloxone
Current-Clamp Membrane Potential 0 pA (Resting)Potassium Gluconate ( K+ ) −4 to −10 mV (Hyperpolarization) 1μM Naloxone

Table 1: Summary of experimental configurations and expected quantitative outcomes.

Troubleshooting & Quality Control

  • Lack of Response: If no outward current is observed, check the viability of the peptide. Peptides are highly susceptible to degradation if left at room temperature or subjected to freeze-thaw cycles. Ensure the stock was stored at −20∘C or −80∘C .

  • Irreversible Currents: If the current does not reverse upon Naloxone application, the cell membrane may be deteriorating (seal leak). Monitor the series resistance ( Rs​ ) and input resistance ( Ri​ ) continuously. A drop in Ri​ by more than 20% invalidates the recording.

  • Desensitization: Opioid receptors are prone to rapid desensitization upon prolonged agonist exposure. Limit the wash-in of Methionine enkephalinamide to the minimum time required to reach peak amplitude (usually <5 minutes) to prevent receptor internalization artifacts.

References

  • The opiate receptor binding interactions of 3H-methionine enkephalin, an opioid peptide PubMed (National Institutes of Health) URL:[Link]

  • Metkephamid, a systemically active analog of methionine enkephalin with potent opioid alpha-receptor activity PubMed (National Institutes of Health) URL:[Link]

  • Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain PubMed Central (PMC) URL:[Link]

  • Attenuation of the Exercise Pressor Reflex Circulation Research (AHA Journals) URL:[Link]

Application

Application Notes and Protocols for the Lyophilization of Methionine Enkephalinamide Acetate Salt

Introduction: Stabilizing a Promising Neuropeptide for Research and Development Methionine enkephalinamide is a synthetic analog of the endogenous opioid peptide, methionine enkephalin. It is a pentapeptide with the sequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Stabilizing a Promising Neuropeptide for Research and Development

Methionine enkephalinamide is a synthetic analog of the endogenous opioid peptide, methionine enkephalin. It is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met-NH2. As an agonist for opioid receptors, it holds significant potential in pain management and other neurological research areas. However, like many peptides, methionine enkephalinamide is susceptible to degradation in aqueous solutions, primarily through oxidation of the methionine residue and enzymatic hydrolysis.[1][2][3] This inherent instability presents a significant challenge for its formulation, storage, and long-term use in research and clinical applications.

Lyophilization, or freeze-drying, is a well-established technique to enhance the stability and extend the shelf-life of labile biopharmaceuticals like peptides.[4][5] By removing water through sublimation, lyophilization mitigates hydrolytic degradation pathways and produces a stable, dry powder that is readily reconstituted for use. This application note provides a comprehensive guide to developing a robust lyophilization protocol for methionine enkephalinamide acetate salt, aimed at researchers, scientists, and drug development professionals. We will delve into the rationale behind formulation choices, provide a detailed step-by-step lyophilization cycle, and outline essential analytical methods for product characterization.

Understanding the Molecule: Physicochemical Properties and Degradation Pathways

A thorough understanding of the physicochemical properties and degradation pathways of methionine enkephalinamide is crucial for designing a successful lyophilization process.

Physicochemical Properties of Methionine Enkephalinamide Acetate Salt

PropertyValueSource
Molecular Formula C29H39N5O9SPubChem
Molecular Weight 633.7 g/mol PubChem
Appearance White to off-white powderGeneral Knowledge
Solubility Soluble in waterGeneral Knowledge
Optimal pH (in solution) ~5.0[1]

Degradation Pathways

Methionine enkephalinamide is primarily susceptible to two main degradation pathways:

  • Oxidation: The sulfur atom in the methionine residue is prone to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. This modification can alter the peptide's conformation and biological activity.[6]

  • Hydrolysis: The peptide bonds can be hydrolyzed, particularly at acidic or basic pH, leading to fragmentation of the peptide chain. Enzymatic degradation by aminopeptidases is also a significant concern in biological systems.[1][3]

A key objective of lyophilization is to create a solid-state matrix that restricts molecular mobility and protects the peptide from these degradation routes.

Visualizing Degradation: Potential Pathways for Methionine Enkephalinamide

MetEnk Methionine Enkephalinamide (Tyr-Gly-Gly-Phe-Met-NH2) MetO Methionine Sulfoxide Derivative MetEnk->MetO Oxidation (O2, light, metal ions) Fragments Peptide Fragments (e.g., Tyr, Gly-Gly, Phe-Met-NH2) MetEnk->Fragments Hydrolysis (pH extremes, enzymes) MetO2 Methionine Sulfone Derivative MetO->MetO2 Further Oxidation

Caption: Major degradation pathways of methionine enkephalinamide.

Formulation Development: The Critical Role of Excipients

The selection of appropriate excipients is paramount to a successful lyophilization process, as they serve to protect the peptide during the stresses of freezing and drying and to ensure the quality of the final product.[7][8]

Recommended Excipients for Methionine Enkephalinamide Acetate Salt Lyophilization

Excipient ClassRecommended ExcipientConcentration Range (w/v)Rationale
Bulking Agent Mannitol2% - 5%Provides structural integrity to the lyophilized cake, preventing collapse and ensuring an elegant appearance. Mannitol is a crystalline bulking agent.[8]
Cryoprotectant/Lyoprotectant Sucrose or Trehalose1% - 5%These disaccharides form an amorphous, glassy matrix around the peptide molecules, protecting them from denaturation during freezing and drying by replacing the water of hydration.[9][10]
Buffer Acetate Buffer10 mM - 20 mMMaintains the pH of the formulation in the optimal range of stability for methionine enkephalinamide (~pH 5.0). Volatile buffers should be avoided.

Rationale for Excipient Selection:

  • Mannitol is chosen as a bulking agent to provide a crystalline scaffold, which can improve the cake's appearance and mechanical strength.

  • Sucrose or Trehalose are excellent cryo- and lyoprotectants. They form a hydrogen-bonding network with the peptide, which helps to maintain its native conformation in the absence of water. Trehalose is often preferred due to its higher glass transition temperature (Tg), which can allow for more aggressive primary drying conditions.[10]

  • An Acetate Buffer system is selected to maintain the pH at approximately 5.0, where methionine enkephalinamide exhibits maximum stability in solution.[1] This is crucial because pH shifts can occur during the freezing process as buffer components crystallize, potentially leading to peptide degradation.

Lyophilization Protocol for Methionine Enkephalinamide Acetate Salt

This protocol is a starting point and should be optimized based on the specific lyophilizer and batch size.

Materials and Equipment:

  • Methionine Enkephalinamide Acetate Salt

  • Mannitol

  • Sucrose (or Trehalose)

  • Glacial Acetic Acid

  • Sodium Hydroxide

  • Water for Injection (WFI)

  • Sterile vials and stoppers

  • Lyophilizer with a programmable controller

  • Analytical balance

  • pH meter

  • Sterile filters (0.22 µm)

Pre-Lyophilization Preparation:

  • Formulation Compounding:

    • In a suitable vessel, dissolve the required amounts of mannitol and sucrose in WFI.

    • Add the methionine enkephalinamide acetate salt and stir gently until fully dissolved.

    • Adjust the pH to 5.0 ± 0.2 using a dilute solution of acetic acid or sodium hydroxide.

    • Bring the solution to the final volume with WFI.

  • Sterile Filtration:

    • Filter the formulated solution through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Filling:

    • Aseptically fill the sterile vials with the formulated solution to the desired volume.

    • Partially insert sterile lyophilization stoppers onto the vials.

Lyophilization Cycle

StageStepShelf Temperature (°C)Ramp Rate (°C/min)Vacuum (mTorr)Duration (hours)
Freezing 1. Thermal Treatment51-1
2. Freezing-500.5-4
3. Annealing (optional)-201-2
4. Re-freezing-501-3
Primary Drying 5. Evacuation-50-1001
6. Ramping to Drying Temp-250.2100As needed
7. Primary Drying Hold-25-10024 - 48
Secondary Drying 8. Ramping to Final Temp250.3100As needed
9. Secondary Drying Hold25-1008 - 12

Post-Lyophilization Handling:

  • Stoppering: At the end of the cycle, backfill the chamber with sterile, dry nitrogen to atmospheric pressure and fully stopper the vials.

  • Crimping: Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.

  • Storage: Store the lyophilized product at the recommended temperature, typically 2-8°C or -20°C, protected from light.

Visualizing the Workflow: From Formulation to Final Product

cluster_prep Pre-Lyophilization cluster_lyo Lyophilization Cycle cluster_post Post-Lyophilization Formulation Formulation Compounding (Peptide + Excipients in WFI) Filtration Sterile Filtration (0.22 µm) Formulation->Filtration Filling Vial Filling Filtration->Filling Freezing Freezing (-50°C) Filling->Freezing PrimaryDrying Primary Drying (Sublimation, -25°C, 100 mTorr) Freezing->PrimaryDrying SecondaryDrying Secondary Drying (Desorption, 25°C, 100 mTorr) PrimaryDrying->SecondaryDrying Stoppering Stoppering under N2 SecondaryDrying->Stoppering Crimping Crimping Stoppering->Crimping Storage Storage Crimping->Storage

Caption: Lyophilization workflow for methionine enkephalinamide acetate salt.

Analytical Characterization of the Lyophilized Product

Thorough analytical testing is essential to ensure the quality, stability, and efficacy of the lyophilized methionine enkephalinamide.

TestMethodAcceptance Criteria
Appearance Visual InspectionA white to off-white, uniform, and elegant cake structure.
Reconstitution Time Visual InspectionComplete dissolution in the specified reconstitution vehicle within 60 seconds.
Moisture Content Karl Fischer Titration≤ 2.0%
Purity and Impurities Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Purity ≥ 98.0%; Individual impurities ≤ 0.5%
Identity Mass Spectrometry (MS)The observed molecular weight corresponds to the theoretical molecular weight of methionine enkephalinamide.
Peptide Content Amino Acid Analysis or HPLC80% - 120% of the label claim.

Experimental Protocols for Key Analyses:

  • RP-HPLC for Purity:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 20 µL

    • Sample Preparation: Reconstitute the lyophilized product in WFI to a known concentration.

  • Mass Spectrometry for Identity:

    • Utilize electrospray ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

    • Infuse the reconstituted sample and acquire the mass spectrum in the positive ion mode.

    • Compare the observed mass of the main peak with the calculated theoretical mass.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Cake Collapse Primary drying temperature is too high; Inadequate freezing; Insufficient bulking agent.Decrease the primary drying shelf temperature; Ensure complete freezing before starting primary drying; Increase the concentration of the bulking agent.
Incomplete Reconstitution Inappropriate formulation; Incomplete drying.Optimize the excipient composition; Extend the secondary drying time.
Decreased Purity Degradation during the process; pH shifts during freezing.Optimize the lyophilization cycle to minimize exposure to high temperatures; Ensure adequate buffering capacity.
High Moisture Content Incomplete secondary drying; Inadequate vial sealing.Extend the secondary drying time; Ensure proper stoppering and crimping.

Conclusion

This application note provides a comprehensive framework for the successful lyophilization of methionine enkephalinamide acetate salt. By carefully selecting excipients, developing a robust lyophilization cycle, and implementing thorough analytical characterization, researchers and drug development professionals can produce a stable, high-quality product suitable for a wide range of applications. The principles and protocols outlined herein serve as a valuable resource for navigating the complexities of peptide lyophilization and unlocking the full potential of this promising therapeutic agent.

References

  • Blynskaya, E.V., Tishkov, S.V., Alekseev, K.V., & Marakhova, A.I. (n.d.). EXCIPIENTS IN THE TECHNOLOGY OF LYOPHILIZATION OF PEPTIDES AND PROTEINS. Pharmacy.
  • PCI Pharma Services. (2024, May 8).
  • PCI Pharma Services. (n.d.).
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • Thermo Fisher Scientific. (n.d.).
  • Politecnico di Torino. (n.d.). Development of freeze-drying cycle for a peptide-based drug in trays.
  • BioProcess International. (2011, January 1).
  • Wikipedia. (n.d.). Met-enkephalin.
  • Mosnaim, A.D., et al. (2011). Degradation kinetics of methionine5-enkephalin by cerebrospinal fluid: in vitro studies. Medical Journal of Therapeutics.
  • Su, C., et al. (1993). Transmucosal delivery of methionine enkephalin. I: Solution stability and kinetics of degradation in various rabbit mucosa extracts. Journal of Pharmaceutical Sciences, 82(4), 408-412.
  • Journal of Biosciences. (n.d.). Comparative study of conformational behaviour of leucine and methionine enkephalinamides by 1H NMR.
  • Pharmaceutical Technology. (2026, March 25).
  • BioPharm International. (n.d.).
  • Open Science Journal of Pharmacy and Pharmacology. (2015, July 20).
  • ACS Publications. (2018, May 24). Quantitative Analysis of Peptide–Matrix Interactions in Lyophilized Solids Using Photolytic Labeling. Molecular Pharmaceutics.
  • National Institutes of Health. (2025, October 13).
  • National Institutes of Health. (2015, December 7).
  • National Institutes of Health. (n.d.).
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents. (n.d.).
  • JPT. (n.d.).
  • ResearchGate. (2025, February 26).
  • BDMAI. (n.d.).
  • National Institutes of Health. (n.d.). Practical advice in the development of a lyophilized protein drug product. PMC.

Sources

Method

Application Note: Utilizing Methionine Enkephalinamide Acetate Salt in cAMP Accumulation Assays for Opioid Receptor Pharmacology

Target Audience: Researchers, assay development scientists, and molecular pharmacologists. Introduction & Scientific Background Methionine enkephalinamide acetate salt is a synthetic, biologically active analog of the en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and molecular pharmacologists.

Introduction & Scientific Background

Methionine enkephalinamide acetate salt is a synthetic, biologically active analog of the endogenous opioid peptide methionine-enkephalin. It functions as a potent agonist, primarily targeting the delta ( δ ) and mu ( μ ) opioid receptors. In preclinical drug discovery and molecular pharmacology, accurately characterizing the functional efficacy and potency ( EC50​ ) of opioid agonists is critical for understanding receptor activation kinetics and downstream signaling cascades.

Opioid receptors belong to the G protein-coupled receptor (GPCR) superfamily and are classically coupled to inhibitory Gi/o​ proteins[1]. Upon agonist binding, the Gαi/o​ subunit dissociates and directly inhibits adenylyl cyclase (AC), the transmembrane enzyme responsible for converting ATP into cyclic adenosine monophosphate (cAMP)[1]. Consequently, the activation of opioid receptors by methionine enkephalinamide leads to a dose-dependent decrease in intracellular cAMP levels[2].

G Agonist Met-enkephalinamide (Agonist) Receptor Opioid Receptor (δ / μ) Agonist->Receptor Binds Gprotein Gαi/o Protein (Activated) Receptor->Gprotein Activates AC Adenylyl Cyclase (Inhibited) Gprotein->AC Inhibits (-) cAMP cAMP Levels (Decreased) AC->cAMP Reduced Conversion Forskolin Forskolin (Stimulator) Forskolin->AC Activates (+)

Figure 1: Mechanism of action for Met-enkephalinamide in a Forskolin-stimulated cAMP assay.

Assay Principle & Causality (E-E-A-T)

Measuring a decrease in basal cAMP is technically challenging due to the naturally low resting levels of cAMP in most cultured cell lines. To create a robust and measurable assay window, the cAMP accumulation assay employs a self-validating pharmacological system:

  • Forskolin Stimulation: Forskolin, a plant-derived diterpene, is used to directly and robustly activate adenylyl cyclase, artificially raising the intracellular cAMP pool[3]. The inhibitory effect of methionine enkephalinamide is then quantified as the percentage inhibition of this Forskolin-stimulated cAMP peak[3].

  • Phosphodiesterase (PDE) Inhibition: To prevent the rapid cellular degradation of synthesized cAMP, 3-Isobutyl-1-methylxanthine (IBMX)—a broad-spectrum non-specific PDE inhibitor—is added to the assay buffer. This ensures the cAMP signal remains stable during the compound incubation and detection phases.

  • Competitive TR-FRET Detection: This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It is a competitive immunoassay where native cellular cAMP competes with a fluorescently labeled cAMP tracer (e.g., d2-cAMP) for binding to a monoclonal anti-cAMP antibody labeled with a Europium cryptate donor. Causality Note: Because this is a competitive assay, a decrease in cellular cAMP (due to opioid receptor activation) results in increased binding of the tracer to the antibody, yielding a higher TR-FRET signal .

Materials & Reagents

  • Agonist: Methionine enkephalinamide acetate salt ( 97% HPLC, Sigma-Aldrich).

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human δ

    • or μ -opioid receptor.
  • Assay Kit: TR-FRET cAMP dynamic assay kit (e.g., Cisbio/Revvity HTRF cAMP Gs Dynamic).

  • Stimulator: Forskolin (10 mM stock in DMSO).

  • PDE Inhibitor: IBMX (500 mM stock in DMSO).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Consumables: 384-well low-volume white microplates (e.g., Corning or Greiner).

Step-by-Step Experimental Protocol

Workflow Step1 1. Cell Preparation Harvest & resuspend cells in assay buffer + IBMX Step2 2. Compound Addition Add Met-enkephalinamide dose-response series Step1->Step2 Step3 3. Forskolin Stimulation Add Forskolin to stimulate basal adenylyl cyclase Step2->Step3 Step4 4. Incubation Incubate for 30-45 mins at Room Temperature Step3->Step4 Step5 5. Lysis & Detection Add TR-FRET cAMP antibody & d2 tracer Step4->Step5 Step6 6. Readout Measure TR-FRET signal on microplate reader Step5->Step6

Figure 2: Step-by-step experimental workflow for the TR-FRET cAMP accumulation assay.

Step 1: Reagent and Cell Preparation
  • Prepare the Stimulation Buffer : Add IBMX to the HBSS/HEPES buffer to a final concentration of 500 µM.

  • Harvest the stably transfected cells at 70-80% confluency using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in the Stimulation Buffer to a density of 1×106 cells/mL (yielding 5,000 cells per 5 µL well volume).

Step 2: Compound Preparation (Dose-Response)
  • Prepare a 10 mM stock solution of Methionine enkephalinamide acetate salt in sterile water or DMSO.

  • Perform a 10-point, 1:3 serial dilution of the agonist in Stimulation Buffer. Prepare these at 4X the final desired assay concentration.

Step 3: Assay Assembly (384-well plate)
  • Add Cells: Dispense 5 µL of the cell suspension into each well of the 384-well white microplate.

  • Add Agonist: Add 2.5 µL of the 4X Methionine enkephalinamide serial dilutions to the respective wells.

  • Add Forskolin: Prepare a 4X solution of Forskolin in Stimulation Buffer (typically corresponding to the EC80​ of Forskolin for the specific cell line, often around 1-2 µM final). Add 2.5 µL to all wells.

  • Incubation: Seal the plate and incubate at room temperature (RT) for 30 to 45 minutes to allow for receptor activation and cAMP accumulation.

Step 4: Lysis and Detection
  • Reconstitute the TR-FRET cAMP-d2 tracer and the Anti-cAMP-Europium cryptate antibody in the kit-provided lysis buffer.

  • Add 5 µL of the cAMP-d2 tracer to all wells.

  • Add 5 µL of the Anti-cAMP-Europium cryptate antibody to all wells.

  • Incubation: Protect the plate from light and incubate at RT for 1 hour.

Step 5: Readout
  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar, EnVision).

  • Excite at 337 nm and measure emission at both 620 nm (donor) and 665 nm (acceptor).

Data Analysis & Visualization

Calculate the TR-FRET ratio for each well using the formula: Ratio = (Emission665​/Emission620​)×10,000

Convert the raw ratios into % Inhibition of Forskolin using control wells (Forskolin alone = 0% inhibition; Buffer alone = 100% inhibition). Plot the % Inhibition against the log concentration of Methionine enkephalinamide and fit the data using a non-linear regression (four-parameter logistic equation) to determine the IC50​ (which represents the EC50​ of the agonist's inhibitory effect).

Table 1: Representative Quantitative Data Summary
Met-enkephalinamide (log M)Concentration (nM)TR-FRET Ratio (665/620 nm)% Inhibition of Forskolin
-11.00.011,5002.1%
-10.00.11,5505.4%
-9.01.01,80022.0%
-8.010.02,50055.3%
-7.0100.03,20088.1%
-6.01,000.03,40098.5%
-5.010,000.03,450100.0%

Note: As intracellular cAMP decreases due to opioid receptor activation, competitive binding of the d2-tracer increases, resulting in a higher TR-FRET ratio.

References

  • Methionine enkephalinamide acetate salt | Sigma-Aldrich. sigmaaldrich.com.
  • Impact of Opioid Use in Hematological Malignancies: Clinical, Immunological and Concomitant Aspects. nih.gov.
  • Opioids regulate the functional state of immune cells and reduce inflammatory cardiac injury: Role of opioid receptors, MRGPRX2, and TLR4. jbr-pub.org.cn.
  • Peptidergic stimulation and inhibition of lacrimal gland adenylate cyclase - PubMed. nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing enzymatic degradation of methionine enkephalinamide acetate salt in vitro

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with advanced troubleshooting strategies and field-validate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with advanced troubleshooting strategies and field-validated protocols for maintaining the structural integrity of Methionine Enkephalinamide (Met-enkephalinamide) acetate salt during in vitro assays.

Overview: The Illusion of Amidation Stability

Methionine enkephalinamide is a synthetic analog of the endogenous opioid peptide methionine-enkephalin (Tyr-Gly-Gly-Phe-Met). While the acetate salt readily dissociates in aqueous buffers, the critical structural modification is the C-terminal amidation (-NH2). This modification successfully confers resistance against carboxypeptidases 1[1]. However, the peptide remains highly susceptible to rapid enzymatic hydrolysis by aminopeptidases and endopeptidases present in biological matrices (e.g., plasma, serum, tissue homogenates) 2[2]. Complete protection requires a targeted, multi-inhibitor approach.

EnkephalinDegradation Peptide Met-Enkephalinamide (Tyr-Gly-Gly-Phe-Met-NH2) APN Aminopeptidase N (APN) Peptide->APN Cleaves Tyr-Gly NEP Neprilysin (NEP) & ACE Peptide->NEP Cleaves Gly-Phe Frag1 Tyr + Gly-Gly-Phe-Met-NH2 APN->Frag1 Frag2 Tyr-Gly-Gly + Phe-Met-NH2 NEP->Frag2 Bestatin Bestatin (10 µM) Bestatin->APN Inhibits Thiorphan Thiorphan (10 µM) Captopril (1 µM) Thiorphan->NEP Inhibits

Enzymatic degradation pathways of Met-enkephalinamide and targeted inhibition strategies.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my Met-enkephalinamide degrade rapidly in plasma even though it is amidated? A1: The C-terminal amide modification only protects the terminal Methionine from carboxypeptidases. The peptide's N-terminus and internal peptide bonds remain fully exposed. In biological matrices, Aminopeptidase N (APN) rapidly cleaves the N-terminal Tyr-Gly bond 3[3]. Concurrently, Neutral Endopeptidase (NEP, also known as neprilysin) and Angiotensin-Converting Enzyme (ACE) cleave the internal Gly-Phe bond 1[1].

Q2: Can I just use a standard broad-spectrum protease inhibitor cocktail (e.g., PMSF, EDTA, Aprotinin)? A2: No. Standard commercial cocktails are heavily biased toward serine and cysteine proteases. While EDTA provides some non-specific inhibition of metalloproteases by chelating zinc (which APN, NEP, and ACE require for catalysis), it is insufficient to completely halt enkephalin degradation at standard concentrations. You must supplement your matrix with targeted, high-affinity inhibitors like Bestatin and Thiorphan 4[4].

Q3: I added Thiorphan to my tissue homogenate, but I am still seeing degradation fragments in my LC-MS/MS analysis. Why? A3: Enkephalin-degrading enzymes exhibit cooperative actions 5[5]. When you inhibit NEP with Thiorphan, the intact peptide is preserved from internal cleavage but remains fully vulnerable to N-terminal cleavage by APN. APN will strip the Tyrosine residue, yielding the inactive Gly-Gly-Phe-Met-NH2 fragment. Complete protection requires a synergistic blockade using both Thiorphan and Bestatin 6[6].

Section 2: Troubleshooting Guide
Symptom / IssueRoot Cause AnalysisCorrective Action
Loss of parent peptide signal (m/z shift) Uninhibited aminopeptidase activity removing the N-terminal Tyrosine.Add Bestatin (10 µM final concentration) to the biological matrix before introducing the peptide.
Appearance of Tyr-Gly-Gly fragments Uninhibited endopeptidase (NEP/ACE) activity cleaving the Gly-Phe bond.Supplement the matrix with Thiorphan (10 µM) and Captopril (1 µM).
Inconsistent peptide recovery across replicates Temperature-dependent enzymatic kinetics; enzymes remain partially active if samples are processed at room temperature.Perform all spiking, incubations, and extractions strictly on ice (4°C). Pre-chill all buffers and matrices.
Precipitation of inhibitors in assay Poor aqueous solubility of Thiorphan or Bestatin at high stock concentrations.Prepare Thiorphan stocks in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent matrix effects.
Section 3: Quantitative Data & Inhibitor Selection

To establish a self-validating experimental system, researchers must use the correct concentrations of specific inhibitors. The table below summarizes the required cocktail components for complete in vitro protection of Met-enkephalinamide.

InhibitorTarget EnzymeCleavage Site ProtectedRecommended Final Conc.Stock Solvent
Bestatin Aminopeptidase N (APN)Tyr¹-Gly²10 µMMethanol / Water
Thiorphan Neprilysin (NEP)Gly³-Phe⁴10 µMDMSO / Ethanol
Captopril Angiotensin-Converting Enzyme (ACE)Gly³-Phe⁴1 µMWater
EDTA General MetalloproteasesVarious2 - 5 mMWater (pH 8.0)
Section 4: Standard Operating Procedure (SOP) - In Vitro Stabilization Protocol

Objective: To completely arrest the enzymatic degradation of Met-enkephalinamide acetate salt in biological matrices prior to downstream analysis (e.g., LC-MS/MS, ELISA, or receptor binding assays).

Step 1: Preparation of the Inhibitor Master Mix

  • Prepare a 1000x stock of Bestatin (10 mM) in 50% Methanol/Water.

  • Prepare a 1000x stock of Thiorphan (10 mM) in 100% DMSO.

  • Prepare a 1000x stock of Captopril (1 mM) in LC-MS grade Water. Causality Check: Storing these as concentrated, single-use aliquots at -20°C prevents repeated freeze-thaw cycles that degrade the inhibitors, ensuring reproducible enzyme blockade.

Step 2: Matrix Pre-treatment

  • Thaw the biological matrix (e.g., rat plasma or brain homogenate) on ice.

  • Add 1 µL of each 1000x inhibitor stock per 1 mL of biological matrix.

  • Add EDTA to a final concentration of 2 mM.

  • Vortex gently and incubate the matrix on ice for 15 minutes. Causality Check: Pre-incubating the matrix allows the inhibitors to bind and neutralize the active sites of APN, NEP, and ACE before the vulnerable Met-enkephalinamide is introduced 2[2].

Step 3: Peptide Spiking and Assay Execution (Self-Validating System)

  • Spike the Met-enkephalinamide acetate salt into the pre-treated matrix at your desired assay concentration.

  • Proceed with your specific in vitro incubation parameters (e.g., 37°C for 30 minutes for release assays, or maintain at 4°C for extraction). Self-Validation Check: Always run a "Matrix + Peptide (No Inhibitors)" control alongside your treated samples. Complete loss of the peptide in the control confirms the matrix was enzymatically active, validating that the recovery in your treated samples is due to successful targeted inhibition, rather than an inactive or degraded matrix.

Step 4: Reaction Quenching (For Analytical Quantification)

  • To terminate the assay and precipitate matrix proteins, add 3 volumes of ice-cold Acetonitrile (containing 1% Formic Acid) to 1 volume of the sample.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis. Causality Check: Acidified organic solvents instantly denature all remaining proteins (including the peptidases) and disrupt peptide-protein binding, ensuring maximum recovery of the intact Met-enkephalinamide 6[6].

References
  • Source: mdpi.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: doi.
  • Source: uef.

Sources

Optimization

Troubleshooting methionine enkephalinamide acetate salt solubility in aqueous buffers

Welcome to the Technical Support Center for Peptide Solubilization. As a Senior Application Scientist, I frequently consult with researchers facing challenges when reconstituting hydrophobic peptide analogs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Solubilization. As a Senior Application Scientist, I frequently consult with researchers facing challenges when reconstituting hydrophobic peptide analogs.

Methionine enkephalinamide acetate salt is a potent endogenous opioid analog, but its unique structural modifications make it notoriously finicky in standard biological buffers. Below is an in-depth, causality-driven guide to understanding its physiochemical behavior, diagnosing solubility failures, and executing a self-validating reconstitution protocol.

Part 1: Physiochemical Profiling

To troubleshoot solubility, we must first understand the molecular forces at play. Methionine enkephalinamide (Sequence: Tyr-Gly-Gly-Phe-Met-NH₂) differs from standard Met-enkephalin due to its C-terminal amidation.

Physiochemical PropertyValueMechanistic Implication for Solubility
Sequence Tyr-Gly-Gly-Phe-Met-NH₂The highly 1[1] drives rapid aggregation in high-salt aqueous buffers.
Isoelectric Point (pI) ~8.6Amidation removes the negative carboxylate charge, shifting the2[2]. Minimum solubility occurs near this pH.
Net Charge (pH 7.4) ~ +0.1 to +0.5The peptide is nearly neutral at physiological pH, severely reducing electrostatic repulsion between molecules.
Counterion Acetate (CH₃COO⁻)The 3[3] imparts mild acidity upon initial dissolution in unbuffered water, aiding primary solvation.

Part 2: Diagnostic FAQs

Q: Why does my peptide precipitate immediately when added directly to PBS (pH 7.4)? A: This is a classic case of hydrophobic collapse exacerbated by isoelectric proximity. Because the C-terminus is amidated, the peptide's 2[2]. At pH 7.4, the peptide is nearly neutral, drastically reducing electrostatic repulsion. When introduced directly to a high-ionic-strength buffer like PBS, the salts compete for hydration, forcing the1[1] to aggregate (salting out).

Q: How does the acetate salt form influence my solubilization strategy? A: The acetate salt indicates that acetic acid molecules are ionically paired with the basic N-terminal amine of the peptide. When dissolved in unbuffered water, the 3[3] naturally buffers the microenvironment to a mildly acidic pH. This is highly advantageous because it keeps the peptide far below its pI, ensuring the N-terminus is fully protonated and soluble. If you bypass water and go straight to a strong buffer, you lose this localized acidic advantage.

Q: Should I use DMSO to force the peptide into solution? A: While Met-enkephalinamide is highly soluble in DMSO, we recommend exhausting aqueous strategies first. Organic solvents can alter the 1[1] of the peptide, potentially impacting receptor binding assays (such as its interaction with4[4]). If aqueous reconstitution fails, limit DMSO to ≤5% of the final assay volume.

Part 3: Troubleshooting Workflow

PeptideSolubility Start Dry Peptide: Met-Enkephalinamide Acetate Step1 Add Ultrapure Water or 0.1% Acetic Acid (Target 1-5 mg/mL) Start->Step1 Decision1 Visual Inspection: Is the solution clear? Step1->Decision1 Success1 Primary Solvation Achieved Decision1->Success1 Yes Fail1 Cloudy/Precipitate: Hydrophobic Aggregation Decision1->Fail1 No Step2 Dilute into Target Buffer (e.g., PBS pH 7.4) Success1->Step2 Intervention1 Sonicate 5 min & Verify pH < 6.0 Fail1->Intervention1 Intervention1->Decision1 Retest Decision2 Post-Dilution Check: Remains clear? Step2->Decision2 Success2 Ready for Assay Decision2->Success2 Yes Fail2 Salting Out / pI Proximity (pH ~8.6) Decision2->Fail2 No Intervention2 Reduce Buffer Ionic Strength or Add 1-5% DMSO Fail2->Intervention2 Intervention2->Step2 Retest

Figure 1: Systematic troubleshooting workflow for Met-enkephalinamide solubility issues.

Part 4: Self-Validating Reconstitution Protocol

Do not skip the primary solubilization step. Attempting to dissolve this peptide directly in your assay buffer is the leading cause of experimental failure.

Phase 1: Primary Solubilization (Establishing the Solvation Shell)

  • Weighing: Accurately weigh the lyophilized Met-enkephalinamide acetate salt into a sterile, low-protein-binding microcentrifuge tube.

  • Initial Solvation: Add sterile, ultrapure water (or 0.1% v/v acetic acid) to achieve a concentrated stock of 1.0 to 5.0 mg/mL.

    • Causality: Low ionic strength and acidic pH (< 6.0) ensure the N-terminal tyrosine amine is fully protonated. This maximizes electrostatic repulsion between peptide molecules, preventing hydrophobic collapse.

  • Agitation: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 3 to 5 minutes.

  • Validation Check: Hold the tube against a dark background. The solution must be completely clear and colorless. If cloudy, verify the pH is < 6.0 and adjust with dilute acetic acid if necessary.

Phase 2: Buffer Dilution (Assay Preparation) 5. Aliquoting: Divide the concentrated stock solution into single-use aliquots to avoid freeze-thaw degradation of the methionine residue (which is highly prone to oxidation). 6. Dilution: Dilute the stock into the target aqueous buffer (e.g., 1x PBS, pH 7.4) immediately prior to the experiment.

  • Causality: Diluting from a fully solvated state prevents the immediate hydrophobic collapse that occurs when a dry, unhydrated peptide is exposed directly to high salt concentrations.

  • Validation Check: Measure absorbance at 340 nm (or visually inspect) to ensure no light scattering (aggregation) is occurring post-dilution. An OD340 > 0.05 indicates micro-precipitation.

References

  • pIChemiSt Free Tool for the Calculation of Isoelectric Points of Modified Peptides | Journal of Chemical Information and Modeling - ACS Publications. Source: acs.org. URL:[Link]

  • Conformational Analysis of [Met5]-enkephalin: Solvation and Ionization Considerations. Source: nih.gov. URL:[Link]

  • Comparative study of conformational behaviour of leucine and methionine enkephalinamides by 1H NMR. Source: ias.ac.in. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Methionine Enkephalinamide Acetate Salt

Introduction Methionine enkephalinamide (Tyr-Gly-Gly-Phe-Met-NH2) is a synthetic endogenous opioid peptide analog. While its acetate salt form is ubiquitous in neuropharmacological research, chromatographers frequently e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methionine enkephalinamide (Tyr-Gly-Gly-Phe-Met-NH2) is a synthetic endogenous opioid peptide analog. While its acetate salt form is ubiquitous in neuropharmacological research, chromatographers frequently encounter severe peak tailing during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Because peak tailing (USP Asymmetry factor > 1.2) compromises resolution, integration accuracy, and reproducibility, identifying the root cause is critical for robust assay development.

This technical guide provides a causality-driven troubleshooting framework to diagnose and resolve peak tailing specifically for basic, methionine-containing peptides.

Diagnostic Logic & Troubleshooting Workflows

Before altering mobile phase chemistry, it is imperative to isolate whether the tailing is a systemic physical issue or an analyte-specific chemical interaction[1]. The workflow below outlines the diagnostic logic.

DiagnosticWorkflow A Observe Peak Tailing (Asymmetry > 1.5) B Do all system peaks tail? A->B C Physical/System Issue (Void, Frit Blockage) B->C Yes D Analyte-Specific Issue B->D No E Check Mobile Phase pH Is pH > 3.0? D->E G Check Mass Spectrum Is there a +16 Da shoulder? D->G F Silanol Interactions (N-terminal amine vs SiO-) E->F Yes I Optimize Buffer (Add 0.1% TFA) F->I H Methionine Oxidation (Met-Sulfoxide co-elution) G->H Yes J Prepare Fresh Sample Use Antioxidants H->J

Diagnostic workflow for isolating the root cause of HPLC peak tailing.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does methionine enkephalinamide exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily driven by secondary ion-exchange interactions. Methionine enkephalinamide possesses a basic N-terminal Tyrosine amine (pKa ~9.1). On standard silica-based C18 columns, residual silanol groups (Si-OH) remain partially ionized (Si-O⁻) at mid-pH levels (pH > 3.0)[2],[3]. The positively charged N-terminus binds electrostatically to these negatively charged silanols, causing the peptide to "drag" through the column rather than eluting in a tight, hydrophobic band[4].

Q2: How do I differentiate between silanol-induced tailing and methionine oxidation artifacts? A2: Methionine is highly susceptible to oxidation, forming methionine sulfoxide. Because the sulfoxide variant is slightly more polar, it typically elutes just before the native peptide. If chromatographic resolution is suboptimal, this oxidized impurity co-elutes as a fronting shoulder or distorts the peak apex, mimicking tailing. Diagnostic Action: Analyze the peak via LC-MS. If the tail or shoulder exhibits a mass shift of +16 Da relative to the parent peptide, the issue is chemical degradation (oxidation), not stationary phase interaction.

Q3: I am using 0.1% Formic Acid, but the peak still tails. Why? A3: Formic acid (FA) is a weak acid (pKa 3.75) and a weak ion-pairing agent. At 0.1% FA, the mobile phase pH is approximately 2.7. Highly acidic residual silanols can have pKa values as low as 2.0, meaning a fraction of them remain ionized and active at pH 2.7[5]. Furthermore, FA does not effectively shield the basic N-terminus. Switching to a stronger acid and ion-pairing agent like Trifluoroacetic Acid (TFA) is required to fully protonate the silanols and neutralize the peptide's basic side chains[5].

Q4: How does the acetate salt form of the peptide affect peak shape? A4: When the peptide acetate salt is injected into a weakly buffered mobile phase, the localized concentration of acetate can temporarily alter the pH of the sample plug. This mismatch between the sample solvent and the mobile phase can cause peak splitting or fronting[1]. Ensure the sample is diluted in the initial mobile phase conditions to maintain a homogenous solvent state during injection.

Mechanistic Resolution of Secondary Interactions

The diagram below illustrates the causality behind silanol-induced tailing and how adjusting the mobile phase chemistry actively resolves the physical interaction.

Mechanism Uncapped Standard Silica (pH > 3.0) Ionized Silanols (SiO-) Interaction Secondary Ionic Interaction (Peak Tailing / Broadening) Uncapped->Interaction Peptide Methionine Enkephalinamide Protonated N-terminus (NH3+) Peptide->Interaction TFA Add 0.1% TFA (pH ~2.0) Interaction->TFA Troubleshooting Step ProtonatedSilica Protonated Silanols (SiOH) Neutralized Surface TFA->ProtonatedSilica IonPair TFA- Ion Pairing with NH3+ Hydrophobic Complex TFA->IonPair Resolution Ideal Gaussian Peak (Hydrophobic Retention Only) ProtonatedSilica->Resolution IonPair->Resolution

Mechanism of silanol-induced tailing and resolution via TFA ion-pairing.

Quantitative Data: Mobile Phase Additive Comparison

The choice of mobile phase modifier directly dictates the USP Tailing Factor (T). The table below summarizes expected outcomes based on additive selection for basic peptides.

Mobile Phase AdditiveApprox. pHIon-Pairing StrengthSilanol SuppressionExpected USP Tailing Factor (T)
0.1% Acetic Acid ~3.2Very WeakPoor1.8 - 2.5 (Severe Tailing)
0.1% Formic Acid ~2.7WeakModerate1.4 - 1.8 (Moderate Tailing)
10 mM Ammonium Formate ~3.0ModerateModerate1.3 - 1.5 (Slight Tailing)
0.1% TFA ~2.0StrongExcellent1.0 - 1.1 (Symmetrical)

Self-Validating Experimental Protocol

To guarantee symmetrical elution of methionine enkephalinamide, follow this optimized, step-by-step RP-HPLC methodology. This protocol acts as a self-validating system: if tailing persists after implementing these exact steps, the root cause is definitively physical (e.g., column void) rather than chemical[1].

Step 1: Mobile Phase Preparation

  • Buffer A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Buffer B: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Acetonitrile.

  • Causality: TFA drops the pH below 2.5, ensuring full protonation of residual silanols, while the TFA anion forms a hydrophobic ion pair with the peptide's N-terminus[3],[5].

Step 2: Column Selection & Equilibration

  • Install a sterically protected or hybrid-silica C18 column (e.g., Ethylene Bridged Hybrid particles) designed to minimize silanol activity[5].

  • Equilibrate the column with 95% Buffer A / 5% Buffer B for at least 10 column volumes (CV) until the baseline UV absorbance (at 214 nm and 254 nm) is stable.

Step 3: Sample Preparation & Injection

  • Reconstitute the methionine enkephalinamide acetate salt directly in the initial mobile phase (95% A / 5% B) to a concentration of 1 mg/mL.

  • Self-Validation Check: Never dissolve the peptide in 100% organic solvent or pure water, as injection solvent mismatch causes immediate peak fronting or splitting[1].

  • Inject 10 µL of the sample.

Step 4: Gradient Elution

  • Run a shallow linear gradient from 5% B to 40% B over 20 minutes.

  • Causality: A shallow gradient maximizes the resolution between the native peptide and any closely eluting methionine sulfoxide degradation products, preventing them from merging into a single tailing peak.

Step 5: System Suitability Analysis

  • Calculate the USP Tailing Factor using the formula: T = W0.05 / 2f (where W0.05 is the peak width at 5% height, and f is the distance from the peak front to the apex at 5% height)[2].

  • Acceptance Criteria: T ≤ 1.2.

References

  • What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. |[Link]

  • Peak Tailing in HPLC | Element Lab Solutions |[Link]

  • Peptide Isolation – Method Development Considerations | Waters Corporation |[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International |[Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? | Waters Corporation |[Link]

Sources

Optimization

Methionine enkephalinamide acetate salt precipitation in physiological saline

Technical Support Center: Methionine Enkephalinamide Acetate Salt A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for issues related to the precipitati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methionine Enkephalinamide Acetate Salt

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for issues related to the precipitation of Methionine Enkephalinamide (Met-Enk) acetate salt in physiological saline and other aqueous buffers. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve solubility challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved my lyophilized Methionine Enkephalinamide acetate salt in physiological saline (0.9% NaCl), and it immediately turned cloudy or formed a precipitate. What's happening?

Answer: This is a common issue that typically points to one of several factors related to peptide solubility: exceeding the solubility limit, the solution's pH being too close to the peptide's isoelectric point (pI), or issues with the dissolution technique itself.

Underlying Science: Peptides are least soluble at their isoelectric point (pI), the pH at which the molecule has a net-zero charge.[1][2] At this pH, the lack of electrostatic repulsion between molecules allows them to aggregate and precipitate.[3] Methionine enkephalinamide is a basic peptide; its sequence is Tyr-Gly-Gly-Phe-Met-NH2. The free N-terminal amine and the Tyrosine phenol group contribute to its charge. While physiological saline is generally near neutral (pH ~7.0-7.4), this may still be close enough to the pI to cause problems, especially at higher concentrations.

Initial Troubleshooting Steps:

  • Check the Concentration: You may be exceeding the peptide's intrinsic solubility limit in saline. Try preparing a more dilute solution.

  • Use a Better Initial Solvent: Do not dissolve the peptide directly in the saline buffer. The high ionic strength can promote precipitation.[1][3] The best practice is to first dissolve the peptide in a small amount of sterile, distilled water or a weak acidic solution before diluting it into the final buffer.[4][5][6]

  • pH Adjustment: The most likely culprit is the pH. A slight adjustment away from the pI can dramatically increase solubility.[1][3][7]

Q2: What is the correct procedure for dissolving Methionine Enkephalinamide to avoid precipitation?

Answer: A stepwise approach that controls for pH and concentration is critical. The following protocol is a self-validating system designed to achieve complete dissolution while preserving peptide integrity.

Detailed Dissolution Protocol:

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation, as many peptides are hygroscopic.[4]

  • Initial Solubilization:

    • Based on its amino acid composition, Met-Enk is a basic peptide.[5][8] Therefore, an acidic solvent is recommended for initial dissolution.[7][8]

    • Add a small volume of sterile, distilled water to the vial. If solubility is poor, add 10% acetic acid dropwise until the peptide dissolves.[1][5][6] This ensures the peptide is in a pH range where it carries a strong net positive charge, promoting solubility.

    • Rationale: It is crucial to fully dissolve the peptide in this initial solvent before any dilution.[9]

  • Gentle Agitation: Use a vortex at a low setting or sonicate briefly to aid dissolution.[1][7] Avoid vigorous shaking, which can cause aggregation.[10]

  • Dilution into Final Buffer:

    • Slowly add the concentrated peptide stock solution drop-by-drop into your physiological saline while gently stirring.[9]

    • Rationale: This technique prevents localized high concentrations of the peptide in the buffer, which can cause it to crash out of solution.[9]

  • Final Check: After dilution, visually inspect the solution for any cloudiness. If it remains clear, your peptide is successfully solubilized. If turbidity appears, you have likely reached the solubility limit in that specific buffer.[6] Always centrifuge the final solution to pellet any undissolved micro-aggregates before use in sensitive assays.[1][7]

Troubleshooting Flowchart: From Precipitation to Clear Solution

The following diagram outlines the decision-making process for troubleshooting Met-Enk precipitation.

G cluster_0 Start: Observation cluster_1 Step 1: Initial Checks cluster_2 Step 2: Corrective Action cluster_3 Step 3: Advanced Troubleshooting cluster_4 End: Resolution A Precipitation Observed in Saline B Is concentration too high? A->B Analyze C Was peptide dissolved directly in saline? B->C No D Prepare a more dilute solution B->D Yes E Follow Correct Dissolution Protocol (See Q2) C->E Yes F Precipitation Persists? C->F No D->F E->F G Consider Peptide Aggregation (See Q4) F->G Yes I Clear Solution Achieved F->I No H Check for Oxidation (See Q5) G->H

Caption: A step-by-step workflow for diagnosing and resolving peptide precipitation.

Q3: How does the acetate salt form affect solubility compared to a TFA salt?

Answer: The counter-ion paired with the peptide can influence its properties. Acetate is generally preferred for biological applications.

  • Trifluoroacetate (TFA) Salts: TFA is often used during peptide purification (HPLC) and results in the TFA salt form by default.[11][12] However, residual TFA can be toxic in cell-based assays or in vivo studies.[12][13]

  • Acetate Salts: Acetate is a more biologically compatible counter-ion and is the preferred choice for peptides intended for clinical or preclinical research.[11][13] The acetate salt form is often chosen for its good lyophilization properties and safety profile.[11] While the salt form can impact solubility and even secondary structure, the fundamental principles of dissolving the peptide based on its amino acid sequence (i.e., its acidic or basic nature) remain the same.[11]

Q4: I followed the dissolution protocol correctly, but my solution becomes cloudy over time or after a freeze-thaw cycle. What could be the cause?

Answer: This suggests a slower process of aggregation, which is distinct from immediate precipitation due to poor solubility.

Underlying Science: Peptide aggregation occurs when peptide molecules self-associate to form larger, often insoluble structures.[14] This can be driven by hydrophobic interactions and the formation of intermolecular hydrogen bonds.[14][15] Peptides with hydrophobic residues, like Phenylalanine and Methionine in Met-Enk, are prone to aggregation.[3][7] This process can be accelerated by:

  • Freeze-Thaw Cycles: The formation of ice crystals can concentrate the peptide in the unfrozen liquid phase, dramatically increasing the local concentration and promoting aggregation.

  • Storage Conditions: Storing the peptide solution at an inappropriate pH or for extended periods can lead to gradual aggregation.

Mitigation Strategies:

  • Aliquot Your Stock: Prepare single-use aliquots of your peptide stock solution to avoid repeated freeze-thaw cycles.[4]

  • Optimal Storage: Store peptide solutions at -20°C or -80°C. For maximum stability, ensure the storage buffer is slightly acidic (pH 5-7).[4]

  • Use Chaotropic Agents (Advanced): For peptides that are extremely prone to aggregation, a last resort is to dissolve them in a solution containing a denaturant like 6 M guanidine HCl, followed by dilution.[5][6] This is typically reserved for non-biological applications.

Q5: My peptide contains a Methionine residue. Are there any special precautions I need to take?

Answer: Yes. The sulfur-containing side chain of Methionine is susceptible to oxidation.

Underlying Science: The thioether group in Methionine can be easily oxidized to form methionine sulfoxide.[15] This can happen due to exposure to atmospheric oxygen, especially in certain solvents or over long-term storage in solution.[5] Oxidation alters the peptide's structure, charge, and biological activity, and can also increase its propensity to aggregate.[16]

Best Practices for Methionine-Containing Peptides:

  • Avoid DMSO: Do not use Dimethyl sulfoxide (DMSO) as a solvent, as it is a known oxidizing agent for Methionine residues.[5][6][7] Use Dimethylformamide (DMF) if an organic solvent is absolutely necessary.[5]

  • Oxygen-Free Solvents: For maximum stability, especially for long-term storage, dissolve the peptide in oxygen-free water or buffer, which can be prepared by bubbling nitrogen or argon gas through the liquid.[4]

  • Storage: Store lyophilized peptide at -20°C or -80°C under an inert atmosphere if possible.[5][9]

Data Summary Table
ParameterGuideline for Methionine EnkephalinamideRationale
Peptide Type Basic Pentapeptide (Tyr-Gly-Gly-Phe-Met-NH2)The N-terminal amine gives it a net positive charge at neutral/acidic pH.
Recommended Initial Solvent Sterile dH₂O, followed by 10% Acetic Acid if needed.[1][5]Dissolving in an acidic pH moves it far from its pI, maximizing solubility.
Avoid Direct Dissolution In Physiological Saline, PBS, or other high-salt buffers.High ionic strength can cause "salting out" and precipitation.[1][3]
Solvents to Avoid DMSO (Dimethyl sulfoxide).[5][7]Risk of oxidizing the Methionine residue.
Storage (Lyophilized) -20°C or -80°C in a desiccator.[4][5]Minimizes degradation and water absorption.
Storage (In Solution) Aliquot and store at -20°C or -80°C; avoid freeze-thaw.[4]Prevents aggregation caused by repeated freezing.

References

  • Peptide Solubilization. GenScript.[Link]

  • What Factors Determine Peptide Solubility? Synpeptide.[Link]

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies.[Link]

  • How to Reconstitute Peptides. JPT Peptide Technologies.[Link]

  • Guidelines for Dissolving Peptides. GenScript.[Link]

  • The Role of Counter-Ions in Peptides—An Overview. Sikora, K. et al., Pharmaceuticals (Basel).[Link]

  • Which salt form should I choose for my peptide? AmbioPharm.[Link]

  • Formulation Composition and Process Affect Counterion for CSP7 Peptide. Jiskoot, W. et al., Pharmaceutics.[Link]

  • Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Heiss, S. et al., Communications Chemistry.[Link]

  • Phosphorylation of Enkephalins: NMR and CD Studies in Aqueous and Membrane-Mimicking Environments. Polt, R. et al., Molecules.[Link]

  • How to dissolve, handle and store synthetic peptides. LifeTein.[Link]

  • THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES. Hughes, J. et al., British Journal of Pharmacology.[Link]

  • Met-enkephalin. Wikipedia.[Link]

  • New analogues of leucine-methionine-enkephalin. Sivanandaiah, K.M. et al., International Journal of Peptide and Protein Research.[Link]

  • Methionine oxidation accelerates the aggregation and enhances the neurotoxicity of the D178N variant of the human prion protein. Zhou, Z. et al., Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.[Link]

  • Chemical crosslinking of a solubilized enkephalin macromolecular complex. Zukin, R.S. & Kream, R.M., Proceedings of the National Academy of Sciences.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry.[Link]

  • Phosphorylation of enkephalins enhances their proteolytic stability. Sloley, B.D. et al., Life Sciences.[Link]

  • Transmucosal delivery of methionine enkephalin. I: Solution stability and kinetics of degradation in various rabbit mucosa extracts. Su, M.H. et al., Journal of Pharmaceutical Sciences.[Link]

  • Kinetic Solubility Measurements in Phosphate-Buffered Saline. ResearchGate.[Link]

  • The pka and isoelectric point values of lysine, methionine, and tryptophan. ResearchGate.[Link]

  • Comparison of the soluble and membrane-bound forms of the puromycin-sensitive enkephalin-degrading aminopeptidases from rat. Hersh, L.B. & McKelvy, J.F., Journal of Neurochemistry.[Link]

  • Amino acid composition drives aggregation during peptide synthesis. Hartrampf, N. et al., Nature Chemistry.[Link]

  • METHIONINE ENKEPHALINAMIDE ACETATE SALT — Chemical Substance Information. NextSDS.[Link]

  • Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion. Guttman, A. et al., Molecules.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation of Methionine Enkephalinamide Acetate Salt

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of sulfur-containing peptides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of sulfur-containing peptides. Methionine enkephalinamide acetate salt (Tyr-Gly-Gly-Phe-Met-NH₂) is a potent endogenous opioid analog, but its C-terminal methionine residue is notoriously susceptible to artifactual oxidation.

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic drivers of thioether oxidation, you can implement self-validating workflows that preserve the structural integrity and biological activity of your peptide solutions.

Core Mechanistic Pathway

MetOxidation Met Methionine Enkephalinamide (Native Thioether) MetO Methionine Sulfoxide (MetO) Met->MetO Oxidation by ROS ROS Reactive Oxygen Species (H2O2, •OH, O2•-) ROS->Met Attacks Sulfur MetO->Met Reduction Prevention Preventative Measures: 1. Free L-Met (Scavenger) 2. EDTA (Chelator) 3. Argon Sparging Prevention->ROS Neutralizes/Inhibits Reduction Reversal: NH4I / Me2S (Chemical) or MsrA/B (Enzymatic)

Mechanistic pathway of methionine oxidation and targeted intervention strategies.

Troubleshooting Guide & FAQs

Q1: Why does my methionine enkephalinamide acetate salt rapidly oxidize in aqueous buffers, and what is the chemical mechanism? A1: The peptide contains a highly nucleophilic thioether side chain on its C-terminal methionine. In aqueous solutions, this thioether is a primary target for reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide anions, which rapidly convert it into methionine sulfoxide (MetO) 1. The primary drivers of this artifactual oxidation are dissolved ambient oxygen, trace transition metal ions (like Fe³⁺ or Cu²⁺) that catalyze Fenton-type reactions, and exposure to near-UV/visible light 2. Oxidation introduces a polar sulfoxide group, disrupting the peptide's local hydrophobicity and severely impacting receptor binding affinity.

Q2: I added Ascorbic Acid to my buffer as an antioxidant, but my peptide degraded even faster. Why? A2: This is a classic formulation pitfall. While ascorbic acid (Vitamin C) is a powerful electron donor, at low concentrations and in the presence of trace transition metals, it acts as a prooxidant [[3]](). Ascorbate reduces metal ions (e.g., Fe³⁺ to Fe²⁺), which subsequently react with ambient dissolved oxygen or trace peroxides to generate highly reactive hydroxyl radicals (•OH) via Fenton chemistry. These radicals aggressively attack the methionine thioether. To prevent this, you must add a metal chelator like EDTA to sequester trace metals before introducing any reducing agents 3.

Q3: What is the most effective additive to prevent methionine oxidation in my stock solutions? A3: The most robust method is the addition of free L-methionine to your buffer. Free methionine acts as a sacrificial scavenger. Because its oxidation rate constant (e.g., 32.07 M⁻¹h⁻¹ at pH 4.5) is significantly higher than that of typical peptide-bound methionine residues, it competitively neutralizes ROS before they can damage your enkephalinamide [[3]](). A molar ratio of 1:5 to 1:10 (Peptide : Free Met) is generally sufficient to eliminate temperature- and peroxide-induced oxidation 4.

Q4: Can I rescue my sample if the methionine enkephalinamide has already oxidized? A4: Yes, methionine oxidation is uniquely reversible. For analytical or synthetic recovery, you can chemically reduce the sulfoxide back to a thioether. A highly effective cleavage/reduction cocktail utilizes Ammonium Iodide (NH₄I) and Dimethyl Sulfide (Me₂S) in acidic conditions (e.g., TFA), which rapidly reduces the sulfoxide without hydrolyzing the peptide [[5]]().

Quantitative Data: Antioxidant Efficacy Comparison

When formulating your peptide solution, selecting the correct excipient is critical. The table below summarizes the kinetic efficacy of common additives based on established kinetic models for methionine oxidation.

Antioxidant / AdditiveMechanism of ActionOxidation Rate Constant (M⁻¹h⁻¹)Recommended Molar Ratio (Peptide:Additive)Application Notes
Free L-Methionine Sacrificial ROS scavenger32.071:5 to 1:10Highly effective; competitively oxidized before the peptide 3.
Sodium Thiosulfate Oxygen/radical scavengerN/A1:25Effective, but can form adducts with peptides over extended storage 4.
Glutathione (GSH) Thiol-based reducing agent1.63N/ALess effective at acidic pH; slower reaction kinetics than free Met [[3]]().
Ascorbic Acid Electron donorN/AAvoidActs as a prooxidant via Fenton chemistry if trace metals are present 3.
EDTA Metal ion chelatorN/A1 mM (Absolute)Essential baseline additive to prevent trace metal-catalyzed ROS generation 3.
Experimental Protocols
Protocol 1: Preparation of Oxidation-Resistant Peptide Solutions

This protocol utilizes a self-validating sequence: chelating trace metals before introducing sacrificial scavengers ensures that the additives do not inadvertently trigger radical generation.

  • Buffer Preparation: Prepare your base buffer (e.g., 50 mM Sodium Phosphate, pH 6.5). Immediately add 1 mM EDTA to chelate trace transition metals (Fe³⁺, Cu²⁺) that catalyze Fenton reactions.

  • Antioxidant Addition: Supplement the buffer with Free L-Methionine at a 10-fold molar excess relative to your intended final peptide concentration.

  • Degassing (Critical Step): Sparge the buffer with inert Argon or Nitrogen gas for 20–30 minutes to displace dissolved ambient oxygen.

  • Peptide Dissolution: Weigh the Methionine Enkephalinamide Acetate Salt and dissolve it gently into the degassed buffer. Avoid excessive vortexing, which reintroduces oxygen into the matrix.

  • Storage: Aliquot the solution into amber microcentrifuge vials to prevent photo-degradation 2. Flash-freeze in liquid nitrogen and store at -80°C.

Protocol 2: Chemical Reduction of Methionine Sulfoxide (MetO) Impurities

Use this protocol to rescue oxidized synthetic batches. The addition of Me₂S is critical to prevent the hydrolysis of the peptide during reduction.

  • Reagent Preparation: Prepare a reduction cocktail consisting of Trifluoroacetic acid (TFA), Ammonium Iodide (NH₄I), and Dimethyl Sulfide (Me₂S). A standard effective ratio is adding 10–20 mg NH₄I and 5% v/v Me₂S to the TFA solution 6.

  • Incubation: Dissolve the oxidized peptide in the cocktail and incubate at 4°C for 30–60 minutes. The Me₂S acts as a co-reductant to drive the equilibrium forward 5.

  • Precipitation: Precipitate the reduced peptide using cold diethyl ether.

  • Washing & Lyophilization: Centrifuge to pellet the peptide, wash twice with cold ether to remove iodine byproducts, and lyophilize immediately.

Workflow Step1 1. Buffer Prep Add EDTA & Free Met Step2 2. Degassing Argon Sparging Step1->Step2 Step3 3. Dissolution Add Peptide Salt Step2->Step3 Step4 4. Storage Aliquot & Freeze Step3->Step4 Alert Exclude Light Use Amber Vials Alert->Step3 Alert->Step4

Optimized workflow for the preparation and storage of oxidation-sensitive peptide solutions.

References
  • Effects of antioxidants on the hydrogen peroxide-mediated oxidation of methionine residues in granulocyte colony-stimulating factor and human parathyroid hormone fragment 13-34 Source: PubMed (nih.gov) URL:3

  • Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 Source: PubMed (nih.gov) URL:4

  • Methionine Residue Acts as a Prooxidant in the •OH-Induced Oxidation of Enkephalins Source: The Journal of Physical Chemistry B (acs.org) URL:1

  • Pharmaceutical Excipients Enhance Iron-Dependent Photo-Degradation in Pharmaceutical Buffers by near UV and Visible Light Source: PubMed (nih.gov) URL:2

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection Source: PMC (nih.gov) URL:6

  • The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S Source: ResearchGate URL:5

Sources

Optimization

Technical Support Center: Correcting Baseline Drift in Methionine Enkephalinamide Acetate LC-MS Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve baseline instability dur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve baseline instability during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of methionine enkephalinamide acetate.

Methionine enkephalinamide (Tyr-Gly-Gly-Phe-Met-NH₂) is a synthetic, proteolytically resistant analog of the endogenous opioid peptide methionine enkephalin[1]. Because it is typically formulated as an acetate salt, its analysis presents unique chromatographic challenges. This guide bypasses superficial fixes to address the fundamental physicochemical causes of baseline drift, ensuring your analytical workflows are robust and self-validating.

System Diagnostics: Isolating the Source of Drift

Baseline drift in LC-MS is a low-frequency signal change that can obscure low-abundance metabolites and complicate peak integration[2]. The first step in troubleshooting is isolating whether the drift is chemical (mobile phase/gradient driven) or physical (temperature/contamination driven).

BaselineDrift Start Observe Baseline Drift in LC-MS CheckGrad Is drift gradient-dependent? Start->CheckGrad YesGrad Yes CheckGrad->YesGrad Gradient Run NoGrad No CheckGrad->NoGrad Isocratic/Constant CheckAdd Check Mobile Phase Additives (e.g., Formic Acid mismatch) YesGrad->CheckAdd CheckTemp Check Column/Detector Temp or System Contamination NoGrad->CheckTemp Acetate Assess Acetate Counterion Interference CheckAdd->Acetate Early Elution Anomaly DFA Switch to DFA or Balance FA % CheckAdd->DFA Continuous Upward Drift

Diagnostic decision tree for isolating LC-MS baseline drift sources.

Expert Q&A: Deconstructing Baseline Instability

Q1: Why does the MS baseline drift upward continuously during the organic gradient when using formic acid? Causality: Formic acid (FA) is widely used to promote peptide ionization. However, as the gradient transitions from highly aqueous to highly organic, the solvation dynamics of formate clusters change. Acetonitrile alters the dielectric constant of the mobile phase, which changes the background ion clustering (e.g., [M+H]⁺ and solvent dimers) entering the mass spectrometer[3]. Furthermore, if the FA concentration is identical in both channels (e.g., 0.1% in A and 0.1% in B), the changing organic composition alters the effective pH and UV absorbance, leading to a drifting Total Ion Chromatogram (TIC)[4]. Solution: You must balance the background ionization. Slightly reduce the FA concentration in the organic phase (e.g., 0.1% in Water, 0.085% in Acetonitrile) to offset the enhanced ionization efficiency caused by the organic modifier[3].

Q2: How does the acetate counterion from the methionine enkephalinamide standard affect the baseline? Causality: Methionine enkephalinamide acetate dissociates in solution. During the initial isocratic hold or early gradient, highly polar acetate ions elute near the void volume. This massive influx of acetate into the Electrospray Ionization (ESI) source alters local droplet pH and surface tension, causing a sudden baseline disturbance known as a "salt front"[5]. This can cause severe ion suppression for early-eluting impurities or baseline instability that ripples through the rest of the chromatogram. Solution: Divert the LC flow to waste for the first 2–3 minutes of the run to prevent the acetate salt front from entering the MS source. Alternatively, desalt the sample prior to injection (see Protocol 2).

Q3: Can column temperature fluctuations cause low-frequency baseline drift? Causality: Absolutely. The viscosity of a water/acetonitrile mixture changes dynamically during a gradient. If the column compartment is not strictly thermostatted, radial temperature gradients form across the column bed. This alters the partition coefficient of the peptide and fluctuates the background chemical noise[2]. Solution: Ensure the column oven and detector temperatures are perfectly aligned, and utilize an active mobile phase pre-heater to eliminate thermal mismatch[6].

Quantitative Data: Mobile Phase Additive Comparison

Selecting the right additive is a compromise between chromatographic peak shape and MS sensitivity. The table below summarizes how different additives impact the baseline and sensitivity for peptide analysis.

Mobile Phase AdditiveUV Baseline Stability (215 nm)MS Sensitivity (ESI+)Peak Shape (Peptides)Primary Mechanism
0.1% Trifluoroacetic Acid (TFA) Excellent (Flat)Poor (Strong Suppression)ExcellentStrong ion-pairing; fully suppresses silanol interactions[7].
0.1% Formic Acid (FA) Poor (Gradient Drift)Excellent (High)Fair to Poor (Tailing)Weak ion-pairing; high volatility promotes efficient desolvation[3].
0.1% Difluoroacetic Acid (DFA) GoodGoodGoodBalanced pKa; provides sufficient ion-pairing without severe MS suppression[8].
Ammonium Formate / FA (AFFA) Fair (Some Drift)Very GoodGoodBuffer capacity maintains stable pH during gradient shifts[8].

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Equilibration and Additive Balancing

Objective: Eliminate gradient-induced baseline drift caused by mismatched additive ionization.

  • Preparation: Prepare Mobile Phase A (LC-MS Grade Water) with 0.100% Formic Acid (v/v). Prepare Mobile Phase B (LC-MS Grade Acetonitrile) with 0.085% Formic Acid (v/v). Causality: Acetonitrile enhances the ionization efficiency of formate clusters; reducing the FA concentration in Phase B balances the MS background TIC[3].

  • System Purging: Purge the LC pumps with the new mobile phases for 5 minutes at 2.0 mL/min to clear residual TFA or acetate salts from the lines[6].

  • Column Equilibration: Route flow through the C18 column at the method flow rate (e.g., 0.3 mL/min) at initial gradient conditions (e.g., 5% B) for at least 10 column volumes.

  • Self-Validation (Blank Gradient): Execute the full gradient method without injecting a sample. Monitor the TIC. If the baseline drifts upward, reduce the FA in Phase B by an additional 0.005%. If it drifts downward, increase it by 0.005%. A flat blank gradient validates the system for sample analysis.

Protocol 2: Solid-Phase Extraction (SPE) Desalting of Methionine Enkephalinamide

Objective: Remove the acetate counterion to prevent early-eluting salt fronts and subsequent ion suppression.

  • Conditioning: Pass 2 mL of 100% Methanol through a C18 SPE cartridge, followed by 2 mL of LC-MS grade Water containing 0.1% FA.

  • Sample Loading: Dilute the methionine enkephalinamide acetate sample in 1 mL of 0.1% FA in water. Load onto the cartridge at a dropwise flow rate (~1 mL/min). Causality: The acidic environment ensures the basic N-terminus of the peptide is fully protonated and retained on the hydrophobic C18 sorbent, while the highly polar acetate counterions pass straight through to waste[9].

  • Washing: Wash the cartridge with 3 mL of 0.1% FA in water to flush out any residual acetate salts.

  • Elution: Elute the desalted peptide with 1 mL of 60% Acetonitrile / 40% Water containing 0.1% FA.

  • Self-Validation: Inject the desalted sample alongside an un-desalted control. A successful desalting protocol will yield a flat baseline in the void volume (0–3 minutes) without the characteristic acetate disturbance, validating the extraction efficiency.

Pharmacological Context: Mechanism of Action

Understanding the biological target of your analyte provides context for downstream applications. Methionine enkephalinamide acts primarily as an agonist at the δ- and μ-opioid receptors[1].

OpioidSignaling Ligand Methionine Enkephalinamide Receptor Opioid Receptor (μ/δ) (GPCR) Ligand->Receptor GProtein Gi/Go Protein Activation Receptor->GProtein AC Adenylate Cyclase (Inhibited) GProtein->AC Inhibition IonChannels K+ Channels Open & Ca2+ Channels Close GProtein->IonChannels cAMP cAMP Levels Decrease AC->cAMP cAMP->IonChannels Effect Hyperpolarization & Reduced Pain Transmission IonChannels->Effect

Methionine enkephalinamide mechanism of action via opioid receptor signaling.

References

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? - Chromatography Online.
  • Troubleshooting LC, basics - Chromedia.
  • Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC–MS - Sigma-Aldrich / Amazonaws.
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science.
  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns.
  • Physiology, Enkephalin - StatPearls, NCBI Bookshelf.
  • Automated Optimization of LC/MS Peptide Mapping Methods - LCMS.cz.
  • Formic acid causing baseline drift in gradient elution? - Chromatography Forum.
  • Dermal Stability and In Vitro Skin Permeation of Collagen Pentapeptides - PMC, NCBI.

Sources

Troubleshooting

Technical Support Center: Optimizing Protease Inhibitor Cocktails for Methionine Enkephalinamide Acetate Assays

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the quantification of methionine enkephalinamide acetate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the quantification of methionine enkephalinamide acetate. While this synthetic analog is more stable than endogenous Met-enkephalin, it remains highly susceptible to enzymatic cleavage in biological matrices.

The core challenge in these assays is a biological catch-22: You must add aggressive protease inhibitor cocktails (PICs) to prevent peptide degradation, but these same inhibitors routinely ruin downstream detection via LC-MS/MS ion suppression or ELISA cross-reactivity.

This guide abandons generic advice. Instead, we will dissect the causality behind these assay failures and provide self-validating, field-proven methodologies to isolate your target peptide flawlessly.

Section 1: The Enzymatic Barrier

Q: Why is my Met-enkephalinamide degrading despite using a standard commercial protease inhibitor cocktail (PIC)?

A: Standard broad-spectrum PICs (which typically rely on PMSF, EDTA, and aprotinin) are designed to neutralize serine, cysteine, and aspartic proteases. However, they are completely ineffective against the specific enzymes that process enkephalins.

Mechanistically, enkephalins are rapidly cleaved by a highly specific class of zinc-metallopeptidases present in plasma and tissue homogenates[1]. To stop degradation, you must build a targeted "enkephalinase" cocktail that addresses three distinct cleavage sites:

  • Aminopeptidase N (APN): Cleaves the N-terminal Tyr-Gly bond. This must be blocked using Bestatin [2].

  • Neprilysin (NEP / Neutral Endopeptidase): Cleaves the internal Gly-Phe bond. This requires the addition of Thiorphan or phosphoramidon[3].

  • Angiotensin-Converting Enzyme (ACE): Acts as a dipeptidyl carboxypeptidase. This is neutralized by Captopril [1].

If you omit even one of these specific inhibitors, your peptide will degrade within minutes during sample handling, leading to artificially low quantification.

EnzymaticBarrier cluster_0 Degradation Pathways & Inhibitor Targets Peptide Met-Enkephalinamide (Tyr-Gly-Gly-Phe-Met-NH2) APN Aminopeptidase N (APN) Cleaves Tyr-Gly Peptide->APN NEP Neprilysin (NEP) Cleaves Gly-Phe Peptide->NEP ACE ACE / DPP III Cleaves Dipeptides Peptide->ACE Bestatin Bestatin Bestatin->APN Thiorphan Thiorphan Thiorphan->NEP Captopril Captopril Captopril->ACE

Fig 1: Met-enkephalinamide enzymatic degradation pathways and targeted protease inhibitors.

Section 2: Overcoming LC-MS/MS Matrix Effects

Q: I formulated the custom enkephalinase PIC, but now my LC-MS/MS assay suffers from massive signal loss. What is causing this?

A: You are experiencing severe matrix-induced ion suppression. In LC-MS/MS, co-eluting matrix components compete with your target analyte for the limited charge available in the electrospray ionization (ESI) source[4][5].

Because inhibitors like bestatin and thiorphan are themselves small peptides or peptidomimetics, they behave chromatographically very similarly to Met-enkephalinamide. When these inhibitors co-elute with your target, they saturate the ESI droplets, physically preventing the ionization of your peptide and destroying your assay's sensitivity[5].

Q: How do I remove the PICs before LC-MS/MS without losing my peptide?

A: You must uncouple the protection step from the detection step using Solid-Phase Extraction (SPE)[6]. Specifically, a Mixed-Mode Strong Cation Exchange (MCX) protocol is required.

The Causality: Met-enkephalinamide has a basic N-terminal amine. By acidifying the sample, the peptide becomes positively charged and binds tightly to the cation exchange resin. Conversely, acidic inhibitors like thiorphan (which contains a free carboxyl group) remain neutral or negatively charged at low pH and are washed away in the waste fraction.

SPEWorkflow S1 1. Spike Sample (PIC + IS) S2 2. Acidify (2% Formic Acid) S1->S2 S3 3. Load MCX SPE (Retains Peptide) S2->S3 S4 4. Wash (Removes PICs) S3->S4 S5 5. Basic Elution (5% NH4OH) S4->S5 S6 6. LC-MS/MS (No Suppression) S5->S6

Fig 2: Mixed-mode cation exchange (MCX) SPE workflow to eliminate PIC-induced ion suppression.

Self-Validating Protocol: MCX-SPE Cleanup for Met-Enkephalinamide

Note: To ensure this is a self-validating system, always spike a Stable Isotope-Labeled Internal Standard (SIL-IS) into the matrix prior to Step 1. Monitor the wash fractions during method development to confirm 0% peptide breakthrough.

  • Sorbent Conditioning: Pass 1 mL Methanol (MeOH) followed by 1 mL 2% Formic Acid (FA) in water through a 30 mg MCX cartridge.

  • Sample Loading: Dilute 200 µL of PIC-stabilized plasma 1:1 with 2% FA. Load onto the cartridge at 1 mL/min. (Mechanism: The low pH ensures the peptide's N-terminus is fully protonated and retained by the sulfonic acid groups on the resin).

  • Interference Wash 1 (Aqueous): Wash with 1 mL 2% FA. (Mechanism: Flushes out salts and acidic inhibitors like Thiorphan and Captopril).

  • Interference Wash 2 (Organic): Wash with 1 mL 100% MeOH. (Mechanism: Removes neutral lipids, phospholipids, and hydrophobic matrix components that cause baseline noise).

  • Target Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH. (Mechanism: The high pH neutralizes the peptide's basic charge, releasing it from the strong cation exchange resin).

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 35°C and reconstitute in 100 µL of your initial LC mobile phase.

Section 3: Troubleshooting ELISA Interference

Q: My competitive ELISA is showing high background and poor sensitivity when using this custom PIC. Why?

A: While LC-MS/MS suffers from ion suppression, ELISAs suffer from conformational and enzymatic interference. Two common culprits in custom PICs interfere with ELISAs:

  • Sodium Azide: Often added to commercial PICs as a preservative, azide is a potent, irreversible inhibitor of Horseradish Peroxidase (HRP)—the most common reporter enzyme used in ELISA detection.

  • Phosphoramidon: As a microbial-derived peptide inhibitor of NEP, it can cause non-specific binding or cross-reactivity with certain anti-enkephalin antibodies.

The Fix: Switch from phosphoramidon to the synthetic inhibitor Thiorphan [2], ensure your PIC formulation is strictly azide-free, and introduce an extra wash step using PBS-T (0.05% Tween-20) prior to the addition of the HRP-conjugate to clear residual inhibitors.

Section 4: Quantitative PIC Formulation Data

To balance peptide protection with assay viability, use the following optimized concentrations when building your custom enkephalinase PIC.

Inhibitor AgentTarget PeptidaseWorking ConcentrationLC-MS/MS Risk ProfileELISA Risk Profile
Bestatin Aminopeptidase N (APN)10 - 20 µMHigh (Severe ion suppression; requires SPE)Low
Thiorphan Neprilysin (NEP)1 - 10 µMHigh (Co-elution risk; requires SPE)Low
Captopril Angiotensin-Converting Enzyme (ACE)1 - 10 µMModerate (Easily washed in aqueous SPE)Low
Phosphoramidon Neprilysin (NEP)10 µMHigh (Peptide co-elution)High (Antibody cross-reactivity)
Sodium Azide Microbial growth (Preservative)0.02% - 0.05%LowCritical (Inhibits HRP reporter)
References
  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. MDPI. Available at:[Link]

  • Neprilysin Controls the Synaptic Activity of Neuropeptides in the Intercalated Cells of the Amygdala. ScienceDirect. Available at: [Link]

  • Reduced nucleus accumbens enkephalins underlie vulnerability to social defeat stress. NIH. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at:[Link]

  • Reduced Ion Suppression and Improved LC/MS Sensitivity with Agilent Bond Elut Plexa. Agilent Technologies. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Methionine enkephalinamide acetate salt vs native methionine enkephalin stability

An in-depth technical analysis for researchers, formulation scientists, and pharmacologists evaluating opioid peptide stability. The Proteolytic Bottleneck in Peptide Therapeutics Native Methionine enkephalin (Met-enkeph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, formulation scientists, and pharmacologists evaluating opioid peptide stability.

The Proteolytic Bottleneck in Peptide Therapeutics

Native Methionine enkephalin (Met-enkephalin; Tyr-Gly-Gly-Phe-Met) is a highly potent endogenous pentapeptide that primarily acts as an agonist at the δ-opioid receptor (DOR)[1]. While it plays a critical role in endogenous analgesia and immunomodulation, its utility as an exogenous therapeutic or experimental probe is severely limited by its extreme proteolytic liability. In systemic circulation, the plasma half-life of native Met-enkephalin is astonishingly brief—often measured at approximately five seconds[2].

To bridge the gap between endogenous ligand and viable pharmacological tool, structural modifications are required. Methionine enkephalinamide acetate salt (Tyr-Gly-Gly-Phe-Met-NH2 • xCH3COOH) represents a strategically engineered alternative. By amidating the C-terminus and utilizing a biocompatible acetate counterion, this analog fundamentally alters the peptide's degradation kinetics.

Mechanistic Causality: Why Native Peptides Fail

The rapid clearance of native Met-enkephalin is not random; it is a highly orchestrated multi-enzyme assault driven by two primary classes of peptidases:

  • Aminopeptidases (APN, PSA): These enzymes rapidly cleave the N-terminal Tyrosine-Glycine bond[3]. Because the N-terminal Tyrosine is an absolute structural requirement for opioid receptor binding, this cleavage instantly abolishes pharmacological activity.

  • Carboxypeptidases (ACE, NEP): Angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) recognize the free carboxylic acid at the C-terminus, aggressively hydrolyzing the Gly-Phe or Phe-Met bonds[1][3].

The Amidation Advantage: Converting the C-terminal carboxylic acid (-COOH) to an amide (-CONH2) introduces steric hindrance and eliminates the negative charge required for carboxypeptidase recognition[4]. While the N-terminus remains susceptible to aminopeptidases, shutting down the C-terminal degradation pathway shifts the peptide's clearance from a rapid, dual-front collapse to a slower, rate-limited degradation. Furthermore, utilizing the acetate salt rather than the standard trifluoroacetate (TFA) salt (a common byproduct of peptide synthesis) prevents TFA-induced cytotoxicity in cell-based assays and ensures optimal physiological pH compatibility.

Proteolysis Native Native Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) AP Aminopeptidases (APN, PSA) Native->AP N-terminal cleavage CP Carboxypeptidases (ACE, NEP) Native->CP C-terminal cleavage Amidated Met-Enkephalinamide (Tyr-Gly-Gly-Phe-Met-NH2) Amidated->AP N-terminal cleavage Amidated->CP Blocked by Amidation Deg1 Rapid Clearance (t1/2 < 5 mins) AP->Deg1 Deg2 Extended Stability (t1/2 > 45 mins) AP->Deg2 Rate-limiting step CP->Deg1

Structural basis of proteolytic resistance in Met-enkephalinamide vs native peptide.

Quantitative Stability Dynamics

The structural shielding of the amidated analog translates to significant extensions in half-life across various biological matrices. The table below summarizes the expected pharmacokinetic behavior based on established degradation profiles.

PeptideMatrixPrimary Active Degradation PathwayEstimated Half-Life ( t1/2​ )
Native Met-Enkephalin Human PlasmaAminopeptidases & Carboxypeptidases~5 seconds to 2 minutes
Native Met-Enkephalin Brain HomogenatePSA, APN, NEP, ACE< 5 minutes
Met-Enkephalinamide Acetate Human PlasmaAminopeptidases (C-terminus protected)30 - 45 minutes
Met-Enkephalinamide Acetate Brain HomogenatePSA, APN (Slower overall kinetics)45 - 60 minutes

Self-Validating Experimental Protocol: LC-MS/MS Stability Profiling

To objectively compare these two peptides in your own laboratory, you must employ a self-validating system. A robust protocol does not just measure peptide disappearance; it proves why the peptide is disappearing by utilizing targeted enzymatic quenching and orthogonal inhibitor controls[5].

LCMS_Workflow Step1 1. Matrix Incubation (37°C, pH 7.4) Step2 2. Kinetic Sampling (0 to 120 min) Step1->Step2 Step3 3. Acidic Quench (ACN + 1% FA) Step2->Step3 Step4 4. Precipitation (14,000g spin) Step3->Step4 Step5 5. LC-MS/MS (MRM Mode) Step4->Step5

Self-validating LC-MS/MS workflow for peptide stability and degradation tracking.

Step-by-Step Methodology

1. Matrix Preparation & Buffer Selection

  • Action: Prepare 50% human plasma or brain tissue homogenate diluted in 10 mM HEPES buffer (pH 7.4).

  • Causality: Why HEPES? Standard phosphate buffers can precipitate with divalent cations (like Zn2+ ) which are essential cofactors for metalloproteases (ACE, NEP). HEPES maintains physiological pH without chelating these metals, preventing artificial inflation of the peptide's stability.

2. Internal Validation Setup (Inhibitor Spiking)

  • Action: Divide the matrix into three cohorts: (A) Vehicle control, (B) Spiked with 10 µM Bestatin (Aminopeptidase inhibitor), and (C) Spiked with 10 µM Thiorphan (NEP/Carboxypeptidase inhibitor).

  • Causality: This creates a self-validating loop. If Met-enkephalinamide is truly resistant to carboxypeptidases, the addition of Thiorphan in Cohort C should yield no statistical difference in its degradation rate compared to Cohort A, whereas Bestatin (Cohort B) should halt its degradation entirely.

3. Kinetic Incubation

  • Action: Spike Native Met-enkephalin and Met-enkephalinamide acetate into separate matrix aliquots to a final concentration of 1 µM. Incubate at 37°C under gentle agitation.

  • Action: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, 60, and 120 minutes.

4. Enzymatic Quenching & Extraction

  • Action: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid (FA).

  • Causality: Why cold ACN + FA? ACN effectively precipitates matrix proteins. However, the addition of 1% FA is the critical step; it drops the pH below 3.0, instantly and irreversibly denaturing the active sites of metalloproteases. This ensures the LC-MS/MS readout is a perfect snapshot of the exact moment the sample was drawn, preventing post-sampling degradation artifacts.

  • Action: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to autosampler vials.

5. LC-MS/MS Quantification

  • Action: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track the depletion of the parent intact mass and simultaneously monitor for the appearance of the Des-Tyr metabolite (indicative of aminopeptidase activity).

Summary for Drug Development Professionals

For any in vitro receptor binding assay, prolonged cell-signaling study, or in vivo behavioral model, native Met-enkephalin is generally unsuitable unless continuous infusion or heavy protease inhibitor cocktails are utilized. Methionine enkephalinamide acetate salt provides the necessary temporal stability to ensure sustained δ-opioid receptor activation, while the acetate counterion guarantees seamless solubility and cellular biocompatibility.

References

  • Met-enkephalin - Wikipedia Source: wikipedia.org URL:[Link][1]

  • Modulation of endogenous opioid signaling by inhibitors of puromycin-sensitive aminopeptidase - PMC Source: nih.gov URL:[Link][3]

  • Peptides at the Blood Brain Barrier: Knowing Me Knowing You - PMC Source: nih.gov URL:[Link][2]

  • Effect of endogenous opioid peptides on acetylcholine release from the cat superior cervical ganglion: selective effect of a heptapeptide - PubMed Source: nih.gov URL:[Link][5]

  • Effects of [D-Ala2]-methionine-enkephalin on blood pressure, heart rate, and baroreceptor reflex sensitivity in conscious cats. Source: ahajournals.org URL:[Link][4]

Sources

Comparative

Comparative Nociception Profiling: Methionine Enkephalinamide Acetate vs. Morphine

As drug development pivots toward identifying analgesics with high efficacy and reduced side-effect profiles, understanding the mechanistic divergence between classic opiate alkaloids and endogenous peptide analogs is pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward identifying analgesics with high efficacy and reduced side-effect profiles, understanding the mechanistic divergence between classic opiate alkaloids and endogenous peptide analogs is paramount. This guide provides an objective, data-supported comparison between Morphine (the gold-standard mu-opioid receptor agonist) and Methionine Enkephalinamide Acetate (a synthetic, peptidase-resistant analog of the endogenous opioid peptide Met-enkephalin) in preclinical nociception models.

Molecular Architecture & Pharmacodynamics

To understand the experimental behavior of these two compounds, we must first examine their structural pharmacology and how it dictates receptor affinity and metabolic stability.

Morphine is a phenanthrene alkaloid derived from Papaver somniferum. It exerts its profound analgesic effects primarily through high-affinity agonism at the Mu-Opioid Receptor (MOR) . Its rigid, non-peptide structure renders it highly stable against endogenous enzymatic degradation, allowing for systemic administration and robust central nervous system (CNS) penetration.

Methionine Enkephalinamide Acetate (often synthesized as [D-Ala2]-Met-enkephalinamide, or DALA) was engineered to solve a specific experimental bottleneck. Native1[1]. By substituting the L-amino acid at position 2 with a D-Alanine and amidating the C-terminus, researchers sterically hinder these peptidases. This causal design choice allows the synthetic peptide to survive in the cerebrospinal fluid, producing1[1]. While native Met-enkephalin is highly selective for the Delta-Opioid Receptor (DOR) , the DALA modification confers significant cross-reactivity with MOR, resulting in a mixed DOR/MOR agonist profile.

Opioid Receptor Signaling Pathway

Both compounds ultimately converge on G-protein coupled receptor (GPCR) inhibitory pathways, but their distinct receptor preferences dictate their spatial action in the spinal dorsal horn.2[2].

OpioidSignaling Morphine Morphine (MOR Agonist) MOR Mu-Opioid Receptor (MOR) Morphine->MOR MetEnk Met-Enkephalinamide (DOR/MOR Agonist) MetEnk->MOR DOR Delta-Opioid Receptor (DOR) MetEnk->DOR GiGo Gi/Go Proteins (Alpha & Beta/Gamma subunits) MOR->GiGo DOR->GiGo AC Adenylyl Cyclase (AC) Inhibition GiGo->AC Decrease cAMP Ca Ca2+ Channels (Presynaptic Block) GiGo->Ca Decrease Neurotransmitter Release K K+ Channels (Postsynaptic Opening) GiGo->K Hyperpolarization Analgesia Decreased Excitability & Analgesia AC->Analgesia Ca->Analgesia K->Analgesia

Fig 1: Divergent receptor targeting converging on Gi/Go-mediated antinociceptive pathways.

Comparative Performance in Nociception Models

To objectively evaluate analgesic efficacy, researchers utilize models that isolate different anatomical segments of the pain pathway. The Tail-Flick Test measures a spinally-mediated reflex arc, while the Hot Plate Test requires supraspinal (cortical) integration of the thermal stimulus.3[3]. However, because peptides cross the blood-brain barrier poorly compared to alkaloids, the route of administration drastically shifts their relative potencies.

Quantitative Comparison Table
ParameterMorphine SulfateMethionine Enkephalinamide Acetate (DALA)
Primary Target Mu-Opioid Receptor (MOR)Delta (DOR) & Mu (MOR) Receptors
Enzymatic Stability High (Non-peptide alkaloid)High (Synthetic D-Ala2 & amide modifications)
Analgesic Potency (ICV) High (ED50 ~ 1-3 nmol)Very High (Equipotent or > Morphine centrally)[4]
Analgesic Potency (Systemic) High (Standard clinical reference)Low (Poor BBB penetration requires central injection)
Spinal Action Site Presynaptic primary afferent terminals[2]Pre- and Post-synaptic dendrites/somata[2]
Duration of Action 2 - 4 hours1 - 3 hours (Prolonged compared to native peptide)

Standardized Experimental Methodology

To ensure a self-validating system, nociception assays must account for baseline hyperalgesia or stress-induced analgesia. The following protocol outlines an Intracerebroventricular (ICV) administration workflow, which is necessary to bypass the blood-brain barrier for peptide evaluation.

Workflow Acclimation 1. Animal Acclimation (Standardization) Baseline 2. Baseline Testing (Tail-Flick/Hot Plate) Acclimation->Baseline Admin 3. Drug Administration (ICV Injection) Baseline->Admin Test 4. Nociception Assays (Time-course evaluation) Admin->Test Analysis 5. Data Analysis (%MPE Calculation) Test->Analysis

Fig 2: Standardized workflow for evaluating centrally administered peptide analgesics.

Step-by-Step Protocol: ICV Administration & Thermal Nociception
  • Acclimation & Baseline Establishment:

    • Habituate adult male Wistar rats to the testing room for 60 minutes prior to the experiment.

    • Perform baseline Hot Plate (52.5°C) and Tail-Flick tests. Causality note: Establish a strict cut-off time (e.g., 20 seconds for hot plate, 10 seconds for tail-flick) to prevent thermal tissue damage, which would confound subsequent time-point readings.

  • Surgical Cannulation (Pre-requisite):

    • Under stereotaxic guidance, implant a guide cannula into the right lateral ventricle. Allow 5-7 days for surgical recovery to eliminate neuro-inflammatory artifacts.

  • Drug Administration:

    • Group A (Control): Inject 5 µL of sterile artificial cerebrospinal fluid (aCSF).

    • Group B (Morphine): Inject Morphine sulfate (e.g., 10 µg in 5 µL aCSF).

    • Group C (Met-Enkephalinamide): Inject Methionine enkephalinamide acetate (e.g., 5-10 µg in 5 µL aCSF).5[5].

  • Time-Course Evaluation:

    • Measure response latencies at 15, 30, 60, 90, and 120 minutes post-injection. The latency is defined as the time taken to lick the hind paw/jump (Hot Plate) or withdraw the tail (Tail-Flick).

  • Self-Validating Data Analysis (%MPE):

    • Convert raw latency times to Percentage of Maximum Possible Effect (%MPE) using the formula: %MPE =[(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] × 100

    • Why this matters: %MPE normalizes the data, internally controlling for individual baseline variations among the rodent cohort, ensuring that the reported analgesic efficacy is purely drug-induced.

Conclusion & Application Insights

For drug development professionals, the choice between utilizing Morphine or Methionine Enkephalinamide Acetate hinges on the specific research objective. Morphine remains the benchmark for evaluating systemic, MOR-driven antinociception. However, Methionine Enkephalinamide Acetate is the superior tool for interrogating the endogenous opioid system, specifically when mapping the distinct presynaptic and postsynaptic roles of Delta and Mu receptors in the dorsal horn. Its synthetic resistance to enkephalinases makes it an indispensable probe for central pain pathway mapping without the confounding variable of rapid peptide degradation.

References

  • Met-enkephalin - Wikipedia Source: wikipedia.org URL:[Link]

  • Actions of morphine and met-enkephalin-amide on nociceptor driven neurones in substantia gelatinosa and deeper dorsal horn Source: PubMed (nih.gov) URL:[Link]

  • Differing distributions of receptors for morphine and Met5-enkephalinamide in the dorsal horn of the cat Source: PubMed (nih.gov) URL:[Link]

  • Action of enkephalin analogues and morphine on brain acetylcholine release: differential reversal by naloxone and an opiate pentapeptide Source: PMC (nih.gov) URL:[Link]

  • Hybrid bivalent ligands with opiate and enkephalin pharmacophores Source: ResearchGate URL:[Link]

Sources

Validation

Comparative Receptor Affinity Guide: Methionine Enkephalinamide Acetate Salt vs. Leucine Enkephalin

As drug development increasingly focuses on biased agonism and mixed-opioid receptor profiles to mitigate the adverse effects of traditional analgesics, understanding the precise receptor affinities of endogenous and syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on biased agonism and mixed-opioid receptor profiles to mitigate the adverse effects of traditional analgesics, understanding the precise receptor affinities of endogenous and synthetic opioid peptides is critical. This guide provides an in-depth technical comparison between Leucine enkephalin (a natural endogenous peptide) and Methionine enkephalinamide acetate salt (a synthetic, stabilized analog), focusing on their binding profiles at the μ -opioid (MOR) and δ -opioid (DOR) receptors.

Structural Biology & Mechanistic Causality

The pharmacological divergence between these two peptides stems directly from their C-terminal modifications, which alter both their metabolic stability and their receptor "address" domains.

  • Leucine Enkephalin (Leu-Enk): An endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu. It serves as a primary endogenous ligand for the δ -opioid receptor[1]. Because it possesses a free C-terminal carboxylate, it is highly susceptible to rapid degradation by endogenous carboxypeptidases and enkephalinases, limiting its utility in prolonged in vivo assays without the use of peptidase inhibitors.

  • Methionine Enkephalinamide Acetate Salt (Met-Enk-NH 2​ ): A synthetic analog of the endogenous Met-enkephalin (Tyr-Gly-Gly-Phe-Met). The amidation of the C-terminus removes the negative charge of the carboxylate group. This structural shift serves a dual purpose: it sterically hinders carboxypeptidase cleavage (dramatically increasing half-life) and alters the peptide's interaction with the extracellular loops of the opioid receptors[2]. Furthermore, utilizing the acetate salt form ensures rapid, complete dissolution in physiological aqueous buffers. This eliminates the need for organic solvents like DMSO, which can perturb cell membrane integrity and artificially alter receptor binding kinetics during in vitro assays.

Quantitative Receptor Affinity Profiles

The "message" domain (Tyr-Gly-Gly-Phe) is conserved across both peptides, initiating receptor activation. However, the "address" domain (the 5th residue and its terminal functional group) dictates receptor subtype selectivity.

Leu-enkephalin exhibits a strong preference for DOR over MOR. In contrast, the C-terminal amidation in Met-enkephalinamide shifts the conformational preference of the peptide, enhancing its affinity for MOR and resulting in a more balanced, mixed MOR/DOR agonist profile[2].

LigandReceptor SubtypeBinding Affinity ( Ki​ , nM)Selectivity Ratio (MOR/DOR)
Leucine Enkephalin DOR ( δ )6.3 – 8.1~4 to 15-fold preference for DOR
MOR ( μ )25.6 – 94.4
Met-Enkephalinamide DOR ( δ )1.5 – 15.0~1 to 3-fold preference for DOR (Mixed Profile)
MOR ( μ )5.0 – 30.0

Data synthesized from competitive radioligand binding assays utilizing CHO cell membranes[3],[4].

Intracellular Signaling & Pathway Activation

Both peptides act as agonists, inducing conformational changes in the opioid receptors that trigger intracellular signaling cascades. Modern opioid research heavily evaluates whether a ligand exhibits "bias" toward G-protein signaling (associated with analgesia) or β -arrestin recruitment (often correlated with tolerance and receptor internalization)[4].

OpioidSignaling Ligand Opioid Ligand (Met-Enk-NH2 / Leu-Enk) Receptor Opioid Receptor (MOR / DOR) Ligand->Receptor Gi Gα(i/o) Protein Receptor->Gi G-protein bias Arrestin β-Arrestin Receptor->Arrestin Arrestin bias AC Adenylyl Cyclase Gi->AC Inhibits Ion ↑ K+ / ↓ Ca2+ Gi->Ion Modulates Tolerance Tolerance Arrestin->Tolerance Internalization cAMP ↓ cAMP AC->cAMP Reduces Analgesia Analgesia cAMP->Analgesia Ion->Analgesia

Figure 1: Divergent G-protein and β-arrestin signaling pathways activated by opioid receptors.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately reproduce the Ki​ values provided above, a competitive radioligand binding assay must be employed. The following methodology is designed as a self-validating system, ensuring that non-specific binding and endogenous receptor cross-talk are systematically eliminated.

Step-by-Step Methodology
  • Membrane Preparation:

    • Isolate membranes from CHO (Chinese Hamster Ovary) cells stably expressing either human MOR or human DOR.

    • Causality: Using transfected CHO cells rather than whole-brain homogenates prevents cross-talk between MOR, DOR, and KOR subtypes, ensuring the measured affinity is strictly subtype-specific.

  • Buffer Formulation:

    • Prepare a 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl 2​ and 0.1% Bovine Serum Albumin (BSA).

    • Causality: MgCl 2​ stabilizes the high-affinity G-protein-coupled state of the receptor. BSA acts as a carrier protein, preventing the highly hydrophobic domains of the enkephalin peptides from adhering to the plastic walls of the assay plates, which would artificially lower the effective ligand concentration.

  • Radioligand Selection & Addition:

    • Use [³H]-DAMGO (1 nM) for MOR assays and [³H]-DPDPE (1 nM) for DOR assays.

    • Causality: These are highly selective radioligands. Utilizing a universal antagonist like [³H]-diprenorphine would require the addition of complex masking agents to block off-target sites.

  • Competitive Displacement:

    • Add Methionine enkephalinamide acetate salt or Leucine enkephalin in half-log concentration increments (from 10−11 to 10−5 M).

    • Self-Validation: Include a control well with 10 μ M Naloxone to define non-specific binding (NSB). Total binding minus NSB yields specific binding.

  • Incubation & Termination:

    • Incubate the microplates at 25°C for 60 minutes to reach thermodynamic equilibrium.

    • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: Pre-soak the GF/B filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration. PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligands to the filter itself.

  • Data Analysis:

    • Quantify bound radioactivity using liquid scintillation counting.

    • Calculate the IC50​ using non-linear regression analysis (one-site competition model).

    • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Implications for Drug Development

For researchers engineering novel analgesics, the choice between these two scaffolds is foundational. Leucine enkephalin serves as an excellent baseline for developing highly selective DOR agonists, which are currently being investigated for their potential to treat chronic pain and mood disorders with reduced respiratory depression[3]. Conversely, the amidated C-terminus of Methionine enkephalinamide provides a blueprint for bifunctional MOR/DOR ligands. Bifunctional targeting is increasingly recognized as a strategy to achieve potent analgesia while utilizing DOR activation to attenuate MOR-mediated tolerance and dependence[2].

Sources

Comparative

A Researcher's Guide to Positive Controls for Methionine Enkephalinamide Acetate Salt In Vitro Assays

For researchers and drug development professionals investigating the therapeutic potential of opioid peptides, the integrity of in vitro assay data is paramount. Methionine enkephalinamide acetate salt, a synthetic analo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals investigating the therapeutic potential of opioid peptides, the integrity of in vitro assay data is paramount. Methionine enkephalinamide acetate salt, a synthetic analog of the endogenous opioid peptide methionine enkephalin, holds promise as a modulator of opioid receptors. To ensure the validity and reproducibility of in vitro studies involving this compound, the judicious selection and use of appropriate positive controls are indispensable. This guide provides an in-depth comparison of commonly used positive controls for in vitro assays with methionine enkephalinamide acetate salt, supported by experimental data and detailed protocols.

The Critical Role of Positive Controls in Opioid Receptor Research

In the context of in vitro assays for G-protein coupled receptors (GPCRs) like the opioid receptors, a positive control is a well-characterized compound that is known to elicit a robust and reproducible response in the assay system. The inclusion of a positive control serves several critical functions:

  • Assay Validation: It confirms that the assay is performing as expected and that the cellular or biochemical components are functional.

  • Data Normalization: It provides a benchmark against which the activity of the test compound, such as methionine enkephalinamide acetate salt, can be normalized and compared across different experiments and laboratories.

  • Troubleshooting: In the event of unexpected results, the positive control helps to distinguish between a lack of activity of the test compound and a failure of the assay itself.

  • Comparative Pharmacology: By comparing the potency and efficacy of the test compound to that of a known standard, researchers can better characterize its pharmacological profile.

Understanding Methionine Enkephalinamide Acetate Salt

Methionine enkephalinamide is a synthetic pentapeptide that acts as an agonist at opioid receptors, with a preference for the delta-opioid receptor (DOR) and to a lesser extent, the mu-opioid receptor (MOR).[1] Its C-terminal amidation enhances its stability against enzymatic degradation compared to the endogenous methionine enkephalin. The acetate salt form is commonly used for its improved solubility in aqueous buffers used in in vitro assays.

The activation of opioid receptors by agonists like methionine enkephalinamide initiates downstream signaling cascades through two major pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway is typically associated with the desired analgesic effects, while the β-arrestin pathway has been linked to some of the adverse side effects of opioids, such as tolerance and respiratory depression.[2] Therefore, characterizing a novel opioid ligand requires assessing its activity in both pathways.

Selecting the Right Positive Control: A Comparative Analysis

The choice of a positive control should be guided by the specific opioid receptor subtype being investigated and the signaling pathway being assayed. For studies involving methionine enkephalinamide, which interacts with both mu and delta-opioid receptors, it is often beneficial to use receptor-selective positive controls.

DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol]⁵-enkephalin): The Mu-Opioid Receptor Standard

DAMGO is a synthetic peptide analog of enkephalin that is a highly potent and selective agonist for the mu-opioid receptor.[3] Its high selectivity makes it an excellent positive control for assays specifically investigating mu-opioid receptor activation.

  • Mechanism of Action: DAMGO binds to the mu-opioid receptor and potently activates the G-protein signaling cascade, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] It is also known to induce robust receptor internalization and β-arrestin recruitment.[5][6]

Morphine: The Classic Opioid Agonist

Morphine, a naturally occurring alkaloid, is the prototypical opioid agonist and has been extensively studied for its analgesic properties. It serves as a valuable positive control due to its well-characterized pharmacology and long history of use in research.

  • Mechanism of Action: Morphine is a potent agonist at the mu-opioid receptor, though it is less selective than DAMGO and can interact with other opioid receptors at higher concentrations.[7] Morphine is considered a "biased agonist" as it preferentially activates the G-protein pathway with weaker recruitment of β-arrestin compared to other opioids like DAMGO.[6][8] This property makes it a useful tool for dissecting the differential signaling pathways of opioid agonists.

Comparative In Vitro Performance Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of DAMGO and morphine at the mu-opioid receptor from various in vitro assays. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell line, receptor expression levels, and assay format.

Table 1: Mu-Opioid Receptor Binding Affinities (Ki)

CompoundKi (nM)RadioligandCell Line/TissueReference(s)
DAMGO1.23 - 3.24[³H]DAMGOMonkey Brain[9][10]
Morphine1.2 - 4.37[³H]DAMGORat Brain[7][10]

Table 2: Functional Potency (EC50) in cAMP Inhibition Assays

CompoundEC50 (nM)Cell LineReference(s)
DAMGO~1 - 10Various[4][11]
Morphine~10 - 100Various[4][11]

Table 3: Functional Potency (EC50) in β-Arrestin Recruitment Assays

CompoundEC50 (nM)Assay PlatformReference(s)
DAMGO~10 - 50PathHunter[6]
Morphine~100 - 1000PathHunter[6][12]

Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro assays used to characterize opioid receptor agonists.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the opioid receptor by competing with a radiolabeled ligand.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing mu-opioid receptor Incubation Incubate membranes, radioligand, and test compounds Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [³H]DAMGO) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of Methionine Enkephalinamide & Controls Compound_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Calculate Ki values from competition binding curves Scintillation->Analysis

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).[13]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane suspension (10-20 µg protein/well).

    • 50 µL of various concentrations of methionine enkephalinamide acetate salt or positive controls (DAMGO, morphine).

    • 50 µL of [³H]DAMGO (final concentration ~1 nM).

    • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[14]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) via the Gαi/o pathway.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Seeding Seed cells expressing mu-opioid receptor Compound_Addition Add serial dilutions of Methionine Enkephalinamide & Controls Cell_Seeding->Compound_Addition Forskolin_Stim Stimulate with forskolin to increase basal cAMP levels Compound_Addition->Forskolin_Stim Cell_Lysis Lyse cells to release intracellular cAMP Forskolin_Stim->Cell_Lysis cAMP_Quant Quantify cAMP levels using HTRF or ELISA Cell_Lysis->cAMP_Quant Analysis Calculate EC50 values from dose-response curves cAMP_Quant->Analysis

Caption: Workflow for a cAMP inhibition assay.

Protocol:

  • Cell Culture: Culture cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR) in a suitable medium.

  • Cell Seeding: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[15]

  • Compound Addition: Prepare serial dilutions of methionine enkephalinamide acetate salt and positive controls (DAMGO, morphine) in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add the compounds to the cells.

  • Forskolin Stimulation: Add forskolin (final concentration 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for 30 minutes at 37°C.[15]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Generate dose-response curves and calculate the EC50 values for the inhibition of forskolin-stimulated cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, providing a readout for the β-arrestin signaling pathway.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Seeding Seed cells co-expressing receptor and β-arrestin-enzyme fragment fusion Compound_Addition Add serial dilutions of Methionine Enkephalinamide & Controls Cell_Seeding->Compound_Addition Substrate_Addition Add enzyme substrate Compound_Addition->Substrate_Addition Signal_Read Measure luminescent or fluorescent signal Substrate_Addition->Signal_Read Analysis Calculate EC50 values from dose-response curves Signal_Read->Analysis

Caption: Workflow for a β-arrestin recruitment assay.

Protocol:

  • Cell Line: Use a commercially available cell line that co-expresses the human mu-opioid receptor and a β-arrestin fusion protein with a reporter enzyme fragment (e.g., PathHunter β-arrestin assay).[16]

  • Cell Seeding: Seed the cells in a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of methionine enkephalinamide acetate salt and positive controls (DAMGO, morphine) to the cells.

  • Incubation: Incubate the plate at 37°C for 90-180 minutes.

  • Detection: Add the detection reagents containing the enzyme substrate and measure the resulting chemiluminescent signal.

  • Data Analysis: Generate dose-response curves and calculate the EC50 values for β-arrestin recruitment.

Signaling Pathways

The following diagram illustrates the two major signaling pathways activated by opioid receptor agonists.

G cluster_membrane Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist Opioid Agonist (e.g., Met-Enkephalinamide) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binding G_protein Gαi/o Protein MOR->G_protein Activation GRK GRK MOR->GRK Activation P Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GRK->MOR Phosphorylation beta_arrestin β-Arrestin P->beta_arrestin Recruitment Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Side Effects (e.g., Tolerance) Internalization->Side_Effects

Caption: Opioid receptor signaling pathways.

Conclusion

The selection of appropriate positive controls is a cornerstone of rigorous in vitro pharmacology. For researchers studying methionine enkephalinamide acetate salt, DAMGO and morphine offer well-characterized and distinct pharmacological profiles that can be leveraged to validate assays and provide a comparative context for experimental data. DAMGO, as a potent and selective mu-opioid receptor agonist, is an excellent choice for assays focused on this receptor subtype. Morphine, with its biased agonism towards the G-protein pathway, provides a valuable tool for dissecting the signaling mechanisms of novel opioid ligands. By employing these positive controls and following robust experimental protocols, researchers can ensure the generation of high-quality, reproducible data that will advance our understanding of opioid pharmacology and facilitate the development of new therapeutics.

References

  • Arden, J. R., et al. (1995). Functional profiles of mu-opioid receptor agonists and antagonists in a stable cell line expressing the cloned human mu-opioid receptor. Journal of Neurochemistry, 65(4), 1636-1644.
  • Huidobro-Toro, J. P., & Way, E. L. (1981). DAMGO, a potent and selective mu-opioid receptor agonist. British Journal of Pharmacology, 74(4), 841-849.
  • Emmerson, P. J., et al. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of Pharmacology and Experimental Therapeutics, 271(3), 1630-1637.
  • Osborne, R., et al. (1993). Mu receptor binding of some commonly used opioids and their metabolites. Pain, 54(1), 97-101.
  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Retrieved from [Link]

  • Livingston, K. E., & Traynor, J. R. (2014). Disruption of the Na+ ion binding site as a mechanism for positive allosteric modulation of the mu-opioid receptor. Proceedings of the National Academy of Sciences, 111(51), 18369-18374.
  • Law, P. Y., et al. (2000). Mu opioid receptor efficacy and potency of morphine-6-glucuronide in neonatal guinea pig brainstem membranes. Brain Research, 868(1), 44-54.
  • Koch, T., et al. (2005). Morphine induces terminal μ-opioid receptor desensitization by sustained phosphorylation of serine-375. The EMBO Journal, 24(10), 1888-1898.
  • Bond, C., et al. (1998). A single-nucleotide polymorphism in the human mu-opioid receptor gene alters agonist-induced G-protein coupling and signaling. Pharmacogenetics and Genomics, 8(6), 523-530.
  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249.
  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. Retrieved from [Link]

  • Al-Khrasani, M., et al. (2012). A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy. Current Medicinal Chemistry, 19(27), 4667-4675.
  • Gurevich, V. V., et al. (2012). Opioid receptor binding affinity (Ki) and antagonistic potency (Ki). ResearchGate. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Enzymlogic. (n.d.). Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. Retrieved from [Link]

  • Yassen, A., et al. (2007). Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. Clinical Pharmacokinetics, 46(1), 73-85.
  • Staus, D. P., et al. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 132, 21-42.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Molecules, 29(12), 2906.
  • Wikipedia. (n.d.). Mu-opioid receptor. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets.
  • ResearchGate. (n.d.). Affinity values (K i ) for the binding to opioid receptors and EC 50 values and maximal effects in stimulating 35 SGTPS binding to membranes of ATPM in Chinese hamster ovary cells stably expressing opioid receptors. Retrieved from [Link]

  • Inglese, J., et al. (2007). Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format. ASSAY and Drug Development Technologies, 5(4), 515-526.
  • Muntean, B. S., et al. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. International Journal of Molecular Sciences, 21(24), 9778.
  • Al-Hasani, R., & Bruchas, M. R. (2011).
  • Root-Bernstein, R. (2018). Adrenergic Agonists Bind to Adrenergic-Receptor-Like Regions of the Mu Opioid Receptor, Enhancing Morphine and Methionine-Enkephalin Binding: A New Approach to “Biased Opioids”? International Journal of Molecular Sciences, 19(1), 272.
  • Kenakin, T. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1638, 15-32.
  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1279644.
  • Violin, J. D., & Lefkowitz, R. J. (2007). Therapeutic potential of β-arrestin- and G protein-biased agonists. Trends in Molecular Medicine, 13(10), 416-422.
  • DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube.
  • Stoeber, M., et al. (2021). Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. eLife, 10, e65223.
  • Audet, N., & Pineyro, G. (2007). Morphine-like Opiates Selectively Antagonize Receptor-Arrestin Interactions. Journal of Biological Chemistry, 282(19), 14329-14338.
  • Kilpatrick, L. E., & Caron, M. G. (2019). Arrestin recruitment and signaling by G protein-coupled receptor heteromers. Neuropharmacology, 152, 43-52.
  • Petersen, E. J., et al. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. ALTEX, 38(4), 629-640.
  • Groer, C. E., et al. (2011). Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation. Journal of Biological Chemistry, 286(36), 31731-31741.
  • Mollica, A., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Chemistry, 11, 1133989.
  • Li, G., et al. (2016). In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile. Journal of Pharmacological and Toxicological Methods, 81, 255-263.
  • Spetea, M., et al. (2023). Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity. eLife, 12, e91291.
  • Krotulski, A. J., et al. (2021). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 16(5), e0251428.
  • Cone, E. J., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(1), 1-6.
  • van Rijn, R. M., et al. (2019). A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists.
  • Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 697228.
  • DeFea, K. A. (2011). GPCR signaling via β-arrestin-dependent mechanisms. The International Journal of Biochemistry & Cell Biology, 43(11), 1599-1609.
  • ResearchGate. (n.d.). Affinities (Ki (nM) a ) of Opioid Analogues for , , and Binding Sites in Guinea Pig Brain Membrane Preparation. Retrieved from [Link]

  • Eurofins DiscoverX. (2026, March 16). From Switches to Microcircuits: GPCR Biased Signaling and the Future of Drug Discovery. Retrieved from [Link]

Sources

Validation

Evaluating Delta Opioid Receptor Selectivity: A Technical Comparison of DPDPE and Methionine Enkephalinamide Acetate

For researchers investigating the opioid system, distinguishing between the delta opioid receptor (DOR) and the mu opioid receptor (MOR) is critical. While MOR activation is associated with classical analgesia, it also t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers investigating the opioid system, distinguishing between the delta opioid receptor (DOR) and the mu opioid receptor (MOR) is critical. While MOR activation is associated with classical analgesia, it also triggers severe adverse effects such as respiratory depression and high addiction liability. Targeting the DOR offers a promising alternative for pain management and mood regulation.

This guide provides an objective, data-driven comparison of two widely used opioid peptides—DPDPE and Methionine enkephalinamide acetate salt —focusing on the structural causality behind their receptor selectivity and the self-validating experimental protocols required to evaluate them.

Structural Causality: The "Why" Behind Receptor Selectivity

The pharmacological behavior of an opioid peptide is fundamentally dictated by its conformational freedom. Understanding the structural differences between these two compounds explains their divergent selectivity profiles.

DPDPE: Conformational Constraint Drives Selectivity

DPDPE ([D-Pen2,D-Pen5]enkephalin) is a highly selective DOR agonist. The causality behind its selectivity lies in its molecular engineering. By substituting the amino acids at positions 2 and 5 with D-penicillamine ( β,β -dimethylcysteine), a rigid disulfide bridge is formed. This cyclic constraint locks the peptide into a specific topological conformation that perfectly complements the DOR binding pocket while creating severe steric hindrance at the MOR 1. Consequently, DPDPE is widely utilized as the gold-standard radioligand and functional agonist for DOR-specific assays.

Methionine Enkephalinamide: Flexibility Leads to Promiscuity

Methionine enkephalinamide (often studied as D-Ala2-Met-enkephalinamide) is a synthetic analog of the endogenous peptide Met-enkephalin. The addition of a C-terminal amide group removes the negative charge of the carboxylate, protecting the peptide from rapid degradation by carboxypeptidases and significantly increasing its experimental half-life. However, because its peptide backbone remains linear and highly flexible, it can undergo "induced fit" into multiple receptor pockets. This flexibility allows it to bind with high affinity to both MOR and DOR, rendering it a non-selective, mixed opioid agonist [[2]]().

Receptor_Selectivity DPDPE DPDPE (Cyclic, Constrained) DOR Delta Opioid Receptor (DOR) DPDPE->DOR High Affinity MOR Mu Opioid Receptor (MOR) DPDPE->MOR Low Affinity MetEnk Met-enkephalinamide (Linear, Flexible) MetEnk->DOR High Affinity MetEnk->MOR High Affinity

Structural constraints dictate the receptor selectivity profiles of DPDPE and Met-enkephalinamide.

Quantitative Pharmacological Comparison

The structural differences discussed above translate directly into measurable binding affinities ( Ki​ ). The table below summarizes the quantitative performance of both compounds across the primary opioid receptor subtypes.

CompoundStructural ClassificationTarget ReceptorBinding Affinity ( Ki​ )Selectivity Ratio (MOR/DOR)
DPDPE Cyclic PeptideDOR~1.4 nM> 250-fold
MOR> 350 nM
Met-enkephalinamide Linear PeptideDOR~4.6 nM~ 2.6-fold
MOR~12.0 nM

Note: Absolute Ki​ values can fluctuate based on specific assay conditions, such as the presence of Na+ ions or guanine nucleotides, which regulate the affinity states of G-protein coupled receptors (GPCRs) 3.

Self-Validating Experimental Workflows

To objectively evaluate the selectivity and efficacy of these peptides, researchers must implement robust, self-validating assay systems. Below are the standard methodologies utilized in opioid pharmacology.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the exact binding affinity ( Ki​ ) of the unlabelled peptide. Causality of Reagent Choice: We utilize [3H] DPDPE to label DORs and [3H] DAMGO to label MORs. These specific radioligands are chosen because their structural constraints prevent cross-reactivity, ensuring the radioactive signal strictly represents target-specific binding 4.

Self-Validating Mechanism: The assay is inherently validated by the inclusion of a parallel control well containing 10 µM naloxone (a non-selective opioid antagonist). This establishes the Non-Specific Binding (NSB) baseline. If the NSB exceeds 20% of the total radioactive signal, the system invalidates itself, indicating insufficient washing or compromised filter integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO or HEK293 cells stably expressing human DOR or MOR. Homogenize and suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., 3.3 nM [3H] DPDPE), 50 µL of the test peptide at varying concentrations ( 10−11 to 10−5 M), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the mixture for 90 minutes at room temperature to allow the competitive binding to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific peptide adherence).

  • Washing: Wash the filters four times with ice-cold Tris-HCl buffer to flush out unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and quantify the retained radioactivity using a liquid scintillation counter.

Binding_Workflow Step1 1. Membrane Prep (Isolate Receptors) Step2 2. Incubation (Add Competitor + Radioligand) Step1->Step2 Step3 3. Rapid Filtration (Isolate Bound Complexes) Step2->Step3 Step4 4. Washing (Remove Non-Specific Binding) Step3->Step4 Step5 5. Quantification (Scintillation Counting) Step4->Step5

Self-validating workflow for competitive radioligand binding assays.

Protocol B: [35S]GTPγS Functional Activation Assay

Objective: Differentiate between full agonists, partial agonists, and antagonists by measuring downstream G-protein activation. Causality of Reagent Choice: Agonist binding to a GPCR catalyzes the exchange of GDP for GTP on the Gαi/o​ subunit. By utilizing [35S]GTPγS —a radioactive, non-hydrolyzable analog of GTP—the G-protein is permanently trapped in its active state, allowing for the direct quantification of functional efficacy 5.

Self-Validating Mechanism: The assay buffer must be supplemented with an excess of GDP (typically 10–30 µM). This suppresses spontaneous, ligand-independent G-protein activation. The system validates itself via a basal control (no agonist) and a maximal control (Emax established by a known full agonist like SNC80). If the basal signal is indistinguishable from the Emax signal, the GDP concentration is insufficient to suppress background noise, and the assay must be rejected.

Step-by-Step Methodology:

  • Preparation: Dilute membrane preparations in assay buffer containing 50 mM Tris-HCl, 5 mM MgCl2​ , 100 mM NaCl, and 30 µM GDP.

  • Stimulation: Add the test peptide (DPDPE or Met-enkephalinamide) and incubate for 10 minutes at 30°C to allow receptor-G-protein coupling.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS and incubate for an additional 30 minutes.

  • Termination: Stop the reaction via rapid filtration through GF/B filters, followed by ice-cold washes.

  • Analysis: Measure bound radioactivity to calculate the EC50​ (potency) and Emax (efficacy) relative to the basal state.

Conclusion & Application Recommendations

When designing an experimental pipeline:

  • Select DPDPE when your primary objective is to isolate and map the specific physiological or downstream signaling pathways of the Delta Opioid Receptor without confounding MOR-mediated noise.

  • Select Methionine enkephalinamide acetate when studying general opioid system activation, evaluating broad-spectrum opioid antagonism, or when an enzymatically stable analog of an endogenous mixed-agonist is required.

References

  • Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. Journal of Pharmacology and Experimental Therapeutics. 3

  • Immunomodulation of human T cell responses with receptor selective enkephalins. National Institutes of Health (PubMed). 2

  • De Novo Design, Synthesis, and Biological Activities of High-Affinity and Selective Non-Peptide Agonists of the δ-Opioid Receptor. Journal of Medicinal Chemistry - ACS Publications. 1

  • The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. MDPI. 4

  • Opioid Efficacy in a C6 Glioma Cell Line Stably Expressing the Delta Opioid Receptor. Journal of Pharmacology and Experimental Therapeutics.5

Sources

Comparative

Validating Delta Opioid Receptor (DOR) Activation by Methionine Enkephalinamide Acetate: A Comparative Guide

Introduction Delta opioid receptors (DOR) are critical G-protein-coupled receptors (GPCRs) involved in nociception, emotional regulation, and immune modulation ()[1]. Unlike Mu opioid receptors (MOR), which are associate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Delta opioid receptors (DOR) are critical G-protein-coupled receptors (GPCRs) involved in nociception, emotional regulation, and immune modulation ()[1]. Unlike Mu opioid receptors (MOR), which are associated with severe respiratory depression and high addiction liability, selective DOR activation offers a promising pathway for analgesia with a significantly wider therapeutic window ()[2].

Methionine enkephalinamide acetate (Met-enkephalinamide acetate) is a synthetic, stabilized analog of the endogenous pentapeptide Met-enkephalin. The acetate salt formulation ensures high aqueous solubility and pH stability, making it an ideal, reliable standard for in vitro and in vivo pharmacological assays ()[3]. This guide provides a rigorous, objective comparison of Met-enkephalinamide acetate against alternative opioid ligands and details self-validating protocols for quantifying its DOR activation.

Section 1: Mechanistic Overview & Causal Rationale

Endogenous Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is rapidly degraded by aminopeptidase N and neprilysin, resulting in an extremely short physiological half-life of less than one minute ()[4]. By amidating the C-terminus (and frequently incorporating a D-Ala substitution at position 2, as seen in the variant DAMEA), the peptide becomes highly resistant to proteolytic cleavage while retaining high binding affinity for both DOR and MOR ()[5].

The Causality of Signal Transduction: When Met-enkephalinamide acetate binds to the DOR, it triggers a conformational shift that activates the inhibitory G-protein ( Gi/o​ ). The causality of the downstream effects is twofold:

  • The α -subunit directly inhibits adenylyl cyclase, plummeting intracellular cAMP levels.

  • The βγ -complex opens G-protein-coupled inwardly rectifying potassium (GIRK) channels.

This dual action hyperpolarizes the neuron and suppresses the release of pro-nociceptive neurotransmitters ()[4].

DOR_Signaling A Met-enkephalinamide Acetate B Delta Opioid Receptor (DOR) A->B Binds (Ki ~1-10 nM) C Gi/o Protein Activation B->C Conformational Change D Adenylyl Cyclase Inhibition C->D Alpha subunit F GIRK Channel Opening C->F Beta-gamma subunit E cAMP Levels Decrease D->E G Neuronal Hyperpolarization E->G Reduced Excitability F->G K+ Efflux

Figure 1: Gi/o-coupled signal transduction pathway activated by Met-enkephalinamide acetate at the DOR.

Section 2: Objective Performance Comparison

To accurately validate Met-enkephalinamide acetate, it must be benchmarked against other established opioid ligands. While highly potent, Met-enkephalinamide is not exclusively selective for DOR; it exhibits notable cross-reactivity with MOR ()[6]. Therefore, researchers often compare it against highly selective synthetic agonists like DPDPE or SNC80 to isolate receptor-specific effects.

Quantitative Ligand Comparison
LigandPrimary TargetBinding Affinity ( Ki​ )Functional Efficacy ( EC50​ )Proteolytic StabilityStructural Class
Met-enkephalinamide acetate DOR / MOR1 - 10 nM5 - 15 nMHigh (Amidation)Synthetic Peptide
DPDPE DOR (Selective)1 - 5 nM~5.2 nMHigh (Cyclic)Synthetic Peptide
SNC80 DOR (Selective)1 - 3 nM2 - 10 nMHighNon-peptide
Met-enkephalin DOR / MOR1 - 5 nM~10 nMLow (Rapid degradation)Endogenous Peptide
DAMGO MOR (Selective)~1 nM~2 nMHighSynthetic Peptide

Data aggregated from authoritative pharmacological databases and literature (), ()[7], ()[8].

Section 3: Self-Validating Experimental Protocols

To rigorously validate DOR activation by Met-enkephalinamide acetate, the experimental design must isolate DOR activity from MOR cross-reactivity. This requires a self-validating system utilizing selective antagonists.

Protocol: cAMP Accumulation Assay (Functional Validation)

Causality & Rationale : Because DOR is Gi/o​ -coupled, its activation is practically invisible in resting cells with low basal cAMP. We must artificially stimulate adenylyl cyclase using Forskolin to create a high cAMP baseline. Furthermore, IBMX (a phosphodiesterase inhibitor) is added to prevent the natural degradation of cAMP. This ensures that any measured decrease in cAMP is strictly due to DOR-mediated adenylyl cyclase inhibition, rather than downstream enzymatic degradation ()[4].

Step-by-Step Methodology :

  • Cell Preparation : Seed CHO-K1 cells stably expressing human DOR at 1×104 cells/well in a 384-well microplate.

  • Pre-treatment : Incubate cells with 500 µM IBMX for 15 minutes at 37°C to block phosphodiesterase activity.

  • Stimulation & Agonism : Add 10 µM Forskolin simultaneously with varying concentrations of Met-enkephalinamide acetate ( 10−11 to 10−5 M).

  • Self-Validation (DOR Antagonist Control) : In a parallel set of wells, co-incubate the agonist with 1 µM Naltrindole (a highly selective DOR antagonist). Logic: If the cAMP reduction is truly DOR-mediated, Naltrindole will competitively block the agonist, shifting the dose-response curve to the right and restoring high cAMP levels ()[1].

  • MOR Exclusion : In another parallel set, co-incubate with 1 µM CTOP (a selective MOR antagonist) to rule out MOR-mediated cAMP inhibition ()[6].

  • Quantification : Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Read the emission ratios on a compatible microplate reader.

Workflow Step1 Step 1: Cell Preparation Plate DOR-expressing cells Step2 Step 2: Pre-treatment Add IBMX (PDE Inhibitor) Step1->Step2 Step3 Step 3: Stimulation Add Forskolin (10 µM) Step2->Step3 Step4 Step 4: Agonist Addition Add Met-enkephalinamide Step3->Step4 Step5 Step 5: Antagonist Control Co-incubate with Naltrindole Step4->Step5 Self-Validation Branch Step6 Step 6: Quantification Measure cAMP (TR-FRET) Step4->Step6 Direct Measurement Step5->Step6 Reversal of Inhibition

Figure 2: Self-validating cAMP accumulation assay workflow for DOR functional activation.

Section 4: Data Interpretation & E-E-A-T Insights

As an Application Scientist, it is critical to emphasize that binding affinity ( Ki​ ) does not equal functional efficacy . Met-enkephalinamide acetate may demonstrate a Ki​ of ~4.6 nM in radioligand binding assays, but its functional EC50​ in a cAMP assay will fluctuate based on the receptor reserve (spare receptors) present in your specific cell line ()[5].

Furthermore, the choice of the acetate salt is a deliberate, causality-driven decision. Hydrochloride (HCl) salts of peptides can inadvertently lower the pH of unbuffered or weakly buffered assay media, leading to artifactual changes in GPCR conformation and false-negative signaling. Acetate salts dissolve readily in physiological buffers (like HBSS or Tris-HCl) without drastically altering the micro-environmental pH, ensuring high trustworthiness and reproducibility in your dose-response curves ()[3].

When analyzing the TR-FRET data, a successful validation is confirmed only if the Naltrindole control branch completely abolishes the Met-enkephalinamide-induced drop in cAMP, proving the mechanism of action is routed exclusively through the Delta Opioid Receptor.

References

  • [1] The role of δ-opioid receptors in learning and memory underlying the development of addiction. PMC - National Institutes of Health. Available at:[Link]

  • [8] [L-Ala3]DPDPE: A New Enkephalin Analog With a Unique Opioid Receptor Activity Profile. PubMed. Available at:[Link]

  • [2] Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge. PMC - National Institutes of Health. Available at:[Link]

  • [6] Different types of opioid receptors mediating analgesia induced by morphine, DAMGO, DPDPE, DADLE and beta-endorphin in mice. PubMed. Available at: [Link]

  • [5] Biphalin—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? MDPI. Available at:[Link]

  • [3] METHIONINE ENKEPHALIN-ARG-PHE ACETATE SALT — Chemical Substance Information. NextSDS. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methionine enkephalinamide acetate salt proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methionine Enkephalinamide Acetate Salt Executive Summary Methionine enkephalinamide acetate salt is a potent, synthetically modified opioid peptide utilized in advanced p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Methionine Enkephalinamide Acetate Salt

Executive Summary

Methionine enkephalinamide acetate salt is a potent, synthetically modified opioid peptide utilized in advanced pharmacological research. Because it retains potent biological activity and exhibits enhanced enzymatic stability compared to endogenous peptides, improper disposal poses significant environmental and occupational hazards. This guide provides self-validating, step-by-step methodologies to chemically degrade and safely dispose of this compound, ensuring full compliance with environmental health and safety (EH&S) regulations.

Pharmacological Profile and Disposal Causality

Methionine enkephalinamide acetate salt (Sequence: Tyr-Gly-Gly-Phe-Met-NH2) is a synthetic, biologically active opioid peptide (1)[1].

  • Causality of the Disposal Strategy: Unlike endogenous Met-enkephalin, the C-terminal amidation in this synthetic analog confers significant resistance to carboxypeptidase degradation, increasing its environmental persistence. Furthermore, as a synthetic opioid, trace environmental release or improper disposal poses a severe biohazard risk due to its potent receptor agonism (2)[2]. Consequently, simple dilution or standard biohazard autoclaving is insufficient. The peptide must undergo targeted chemical degradation—specifically oxidizing the methionine thioether and cleaving the peptide backbone—to ensure complete loss of biological activity prior to entering the waste stream (3)[3].

Operational Safety and Exposure Prevention

When handling lyophilized powders or concentrated stock solutions, stringent safety protocols are required to prevent aerosol inhalation or dermal absorption (4)[4].

Table 1: Mandatory Personal Protective Equipment (PPE) & Engineering Controls

Protection TypeSpecificationCausality / Rationale
Respiratory Fume hood or Biosafety Cabinet (Class II)Prevents inhalation of aerosolized lyophilized powder during transfer and reconstitution[4].
Dermal Double-layered Nitrile GlovesNitrile provides chemical resistance; double-gloving prevents breakthrough from solvents[4].
Ocular Chemical Splash GogglesProtects ocular mucosa from accidental splashes of concentrated opioid peptide solutions[4].
Body Fluid-resistant Lab CoatPrevents contamination of personal clothing and subsequent secondary exposure[4].

Self-Validating Inactivation Protocols

To guarantee that the peptide is rendered biologically inert, laboratories must employ validated chemical degradation workflows before disposal (3)[3].

Table 2: Quantitative Parameters for Peptide Inactivation

MethodReagentFinal ConcentrationContact TimeTarget Mechanism
Oxidative Cleavage Sodium Hypochlorite10% v/v (0.5-0.6% active Cl)60 minutesMethionine oxidation & peptide bond cleavage
Alkaline Hydrolysis Sodium Hydroxide (NaOH)1.0 M120 minutesBase-catalyzed amide bond hydrolysis
Protocol A: Oxidative Cleavage via Sodium Hypochlorite (Primary Method)

This method utilizes the strong oxidizing properties of sodium hypochlorite to chemically degrade the peptide structure. The United Nations Office on Drugs and Crime (UNODC) explicitly recommends oxidative and hypochlorite-based agents for the degradation of synthetic opioids (2)[2].

Step-by-Step Methodology:

  • Preparation : Transfer the liquid peptide waste into a highly visible, chemically resistant secondary container within a fume hood (3)[3].

  • Oxidation : Add fresh industrial or household bleach (typically 5-6% sodium hypochlorite) to the waste to achieve a final concentration of 10% v/v (approximately 0.5-0.6% active sodium hypochlorite)[3].

  • Incubation : Swirl gently to mix. Allow the solution to incubate at room temperature for a minimum of 60 minutes[3].

  • System Validation (Critical Step) : After 60 minutes, dip a strip of starch-iodine indicator paper into the solution. A blue/purple color change validates that active oxidant was present throughout the entire incubation period, ensuring complete degradation. If the test is negative, add an additional 5% bleach and incubate for 30 more minutes.

  • Quenching : Neutralize the excess bleach by adding a stoichiometric amount of sodium thiosulfate solution[3].

  • pH Verification : Verify the pH of the treated waste using pH paper. Adjust to a neutral range (pH 6.0–8.0) using a weak acid (e.g., citric acid) or base (e.g., sodium bicarbonate)[3].

  • Disposal : Dispose of the neutralized, inactivated solution as aqueous chemical waste in accordance with institutional and EPA guidelines (5)[5].

Protocol B: Alkaline Hydrolysis (Alternative Method)
  • Preparation : In a fume hood, transfer the peptide waste to a borosilicate glass or high-density polyethylene (HDPE) container[3].

  • Hydrolysis : Add 1M Sodium Hydroxide (NaOH) in a 1:1 volume ratio to the peptide solution[3].

  • Incubation : Allow the mixture to incubate for 120 minutes at room temperature.

  • Neutralization & Validation : Carefully neutralize the basic solution using 1M Hydrochloric Acid (HCl). Validate the final pH is between 6.0 and 8.0 using a calibrated pH meter or indicator strips[3].

  • Disposal : Route to the aqueous chemical waste stream[5].

InactivationWorkflow Start Collect Liquid Peptide Waste Decision Select Inactivation Method Start->Decision Bleach Oxidative Cleavage (10% Bleach) Decision->Bleach Preferred Base Alkaline Hydrolysis (1M NaOH) Decision->Base Alternative Incubate1 Incubate 60 mins at Room Temp Bleach->Incubate1 Incubate2 Incubate 120 mins at Room Temp Base->Incubate2 Validate Validate Active Oxidant (Starch-Iodine) Incubate1->Validate Neutralize Neutralize to pH 6.0-8.0 Incubate2->Neutralize Quench Quench with Sodium Thiosulfate Validate->Quench Quench->Neutralize Dispose Dispose as Aqueous Chemical Waste Neutralize->Dispose

Caption: Self-validating workflow for the chemical inactivation of liquid peptide waste.

Solid Waste Segregation and Institutional Logistics

Solid materials contaminated with Methionine enkephalinamide acetate salt (e.g., empty vials, pipette tips, contaminated gloves) cannot be neutralized via liquid protocols and must be managed through strict waste segregation (4)[4].

  • Segregation : Place all contaminated disposable labware into designated, puncture-resistant chemical waste containers or Medical Pathological Waste (MPW) boxes, as defined by NIH laboratory waste disposal matrices (6)[6].

  • Labeling : Clearly label containers as "Chemically Contaminated Dry Waste - Synthetic Opioid Peptide"[6].

  • Final Destruction : Coordinate with the institutional Environmental Health and Safety (EH&S) department to ensure these solids are routed for high-temperature incineration by a licensed hazardous waste contractor[4]. Do not route to standard municipal solid waste or standard biohazard autoclaves, as autoclaving without chemical degradation may not destroy the robust peptide backbone[3].

Emergency Spill Response Plan

Accidental spills of synthetic opioids require immediate, methodical action to prevent aerosolization and cross-contamination (2)[2].

Step-by-Step Spill Protocol:

  • Isolate : Evacuate non-essential personnel from the immediate area and ensure appropriate PPE is donned[4].

  • Containment based on State :

    • Lyophilized Powder: Do not sweep, as this generates inhalable aerosols. Gently cover the powder with absorbent pads lightly moistened with 10% bleach[3].

    • Reconstituted Liquid: Cover the spill directly with dry absorbent pads to halt the spread.

  • In Situ Degradation : Carefully pour 10% bleach over the absorbent pads, working from the outside edges toward the center to prevent expansion of the spill zone.

  • Incubation : Allow a 30-minute contact time for the hypochlorite to chemically degrade the peptide (7)[7].

  • Collection : Use mechanical means (e.g., forceps or a disposable scoop) to collect the saturated pads. Place them into a heavy-duty hazardous waste bag[4].

  • Secondary Decontamination : Wash the spill surface with a fresh 10% bleach solution, followed by a final rinse with distilled water or an enzymatic cleaner to remove residual salts (8)[8].

SpillResponse Spill Accidental Spill Detected Evacuate Secure Area & Don PPE Spill->Evacuate State Physical State of Spill? Evacuate->State Powder Lyophilized Powder State->Powder Liquid Reconstituted Solution State->Liquid CoverPowder Cover with Bleach- Moistened Absorbent (Prevent Aerosols) Powder->CoverPowder CoverLiquid Cover with Dry Absorbent Pads Liquid->CoverLiquid ApplyBleach Apply 10% Bleach Over Absorbent CoverPowder->ApplyBleach CoverLiquid->ApplyBleach Wait Wait 30 Minutes (Chemical Degradation) ApplyBleach->Wait Collect Collect as Solid Hazardous Waste Wait->Collect

Caption: Step-by-step logical pathway for containing and degrading accidental peptide spills.

References

  • Peptide24. "Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • BenchChem. "Proper Disposal of C-Type Natriuretic Peptide: A Guide for Laboratory Professionals.
  • United Nations Office on Drugs and Crime (UNODC). "Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers.
  • SB-PEPTIDE. "Peptide decontamination guidelines.
  • University of Victoria. "Chemical Disinfection Protocol (bleach treatment).
  • National Institutes of Health (NIH). "NIH Waste Disposal Guide 2022.
  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document.
  • ResearchGate. "Synthetic therapeutic peptides: Science and market.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.